3-Isobutylglutaric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATSLDZQNXAKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450420 | |
| Record name | 3-isobutylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75143-89-4 | |
| Record name | 3-Isobutylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75143-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075143894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-isobutylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropyl)pentanedioic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMH1IVR5QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Isobutylglutaric acid fundamental properties
An In-depth Technical Guide on the Core Properties of 3-Isobutylglutaric Acid
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, systematically known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid with the chemical formula C9H16O4.[1][2] It serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Pregabalin, a medication used to treat neuropathic pain, epilepsy, and fibromyalgia.[2][3][4] This guide delves into its core chemical and physical properties, detailed synthetic methodologies, and its primary role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is typically a white to pale brown solid.[2][3][5] Its structure consists of a five-carbon glutaric acid backbone with an isobutyl group attached to the third carbon. The presence of two carboxylic acid functional groups dictates its acidic nature and reactivity.[6]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid | [1][7][8] |
| Synonyms | 3-isobutylpentanedioic acid, Isobutylglutaric acid | [1][2][9] |
| CAS Number | 75143-89-4 | [1][2][9] |
| Molecular Formula | C9H16O4 | [1][2][9] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | White to pale brown solid | [2][3][10][11] |
| Melting Point | 47 °C to 55 °C | [2][3][9][12] |
| Boiling Point | 326.197 °C at 760 mmHg | [2][9] |
| Density | 1.126 g/cm³ | [2][9] |
| pKa | 4.19 ± 0.10 (Predicted) | [5][9] |
| Solubility | Slightly soluble in water and methanol | [2][3][9][12] |
| Flash Point | 165.289 °C | [9][10] |
| Refractive Index | 1.472 | [2][9] |
| LogP | 1.59810 | [9][10] |
| Storage Temperature | Store in freezer, under -20°C | [2][3][9] |
Synthesis of this compound
The synthesis of this compound is a well-documented process, often starting from isovaleraldehyde. Various methodologies exist, with a common industrial approach involving a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation steps.[2]
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between starting materials, key reaction types, and the final product in the synthesis of this compound.
References
- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 75143-89-4 [m.chemicalbook.com]
- 4. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 5. This compound | 75143-89-4 [chemicalbook.com]
- 6. CAS 75143-89-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 75143-89-4 [sigmaaldrich.com]
- 8. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. niainnovation.in [niainnovation.in]
- 12. This compound | 75143-89-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Physicochemical characteristics of 3-Isobutylglutaric acid
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Isobutylglutaric Acid
Introduction
This compound, also known by its systematic name 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid derivative.[1] Its chemical structure features a pentanedioic acid backbone with an isobutyl group attached to the third carbon. This compound is of significant interest to researchers and professionals in drug development, primarily serving as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Most notably, it is a key precursor in the production of Pregabalin, a medication widely used for treating neuropathic pain, epilepsy, and fibromyalgia.[1][2][3] The compound's molecular formula is C9H16O4.[1][4]
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below. The compound typically appears as a white to pale brown solid.[2][3][5]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 75143-89-4 | [1] |
| Molecular Formula | C9H16O4 | [1][4] |
| Molecular Weight | 188.22 g/mol | [1][4] |
| Melting Point | 47 - 55 °C | [2][4][6][7] |
| Boiling Point | 326.197 °C at 760 mmHg | [2][6][7] |
| Density | 1.126 g/cm³ | [1][2][6] |
| pKa (Predicted) | 4.19 ± 0.10 | [2][6] |
| Solubility | Slightly soluble in Methanol and Water | [1][2][6] |
| Refractive Index | 1.472 | [1][6][7] |
| Flash Point | 165.289 °C | [6][7] |
| Vapor Pressure | 0 mmHg at 25°C | [6][7] |
| LogP | 1.59810 | [6][7] |
| Storage Temperature | -20°C, sealed in a dry environment | [1][2][6] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been developed. Below are detailed methodologies for two common approaches.
Method 1: Knoevenagel Condensation and Michael Addition
This is a widely employed method for the industrial-scale production of this compound.[1]
Experimental Procedure:
-
Knoevenagel Condensation: Isovaleraldehyde is reacted with ethyl cyanoacetate. This reaction is typically catalyzed by a weak base.
-
Michael Addition: The product from the first step undergoes a Michael addition with diethyl malonate.[1][8]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis, typically under acidic conditions (e.g., using hydrochloric acid or hydrobromic acid) and heated to reflux (100-125°C) for an extended period (6-100 hours).[8] This step hydrolyzes the ester and nitrile groups and subsequently decarboxylates the molecule to yield this compound.[1]
-
Extraction and Isolation: After cooling, the reaction mixture is extracted with an organic solvent, such as toluene. The solvent is then distilled off to yield the final product.[8]
Method 2: Synthesis from Isovaleraldehyde and Malonamide (B141969) Nitrile
This alternative pathway is noted for its high yields and milder reaction conditions.[1]
Experimental Procedure:
-
Condensation: Isovaleraldehyde and malonamide nitrile are used as starting materials.[9] A base-catalyzed condensation reaction is carried out under mild conditions, often employing a phase transfer catalyst.[9]
-
Hydrolysis: The condensation product is then hydrolyzed under acidic conditions to produce this compound.[1][9]
Role in Pharmaceutical Synthesis and Related Pathways
The primary application of this compound is as a precursor in the synthesis of (S)-Pregabalin.[8] This process involves several key transformations that highlight the compound's reactivity.
The logical workflow for the synthesis of (S)-Pregabalin from this compound is illustrated below.
Caption: Synthetic pathway of (S)-Pregabalin from this compound.
The conversion process from this compound to (S)-Pregabalin can be visualized as a distinct workflow.
Caption: Workflow for the conversion of this compound to (S)-Pregabalin.
Safety and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring safety.
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term stability, storage in a freezer at -20°C is recommended.[1][2][6]
-
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves.[5] Handling should be done in a well-ventilated area to avoid the formation of dust and aerosols.[5]
-
Hazards: The compound may cause serious eye damage and is suspected of damaging fertility or the unborn child.[10]
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable intermediate in the pharmaceutical industry. Its primary importance lies in its role as a key building block for the synthesis of Pregabalin. The synthetic routes to this compound are well-established, allowing for its efficient production. A thorough understanding of its chemical characteristics, synthesis, and handling is essential for researchers and professionals involved in the development and manufacturing of related pharmaceutical products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 75143-89-4 [m.chemicalbook.com]
- 3. This compound CAS#: 75143-89-4 [amp.chemicalbook.com]
- 4. This compound | 75143-89-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 9. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 10. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Isobutylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-isobutylglutaric acid, a key organic compound with applications in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol .[1][2][3][4] The following tables summarize the key spectroscopic data points for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Solvent | Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| CDCl₃ | 200 | 0.92 | doublet | 6.6 | 6H | 2 x CH₃ |
| 1.23 | doublet of doublets | J₁ = 6.6, J₂ = 6.5 | 2H | CH₂ (isobutyl) | ||
| 1.64 | multiplet | 1H | CH (isobutyl) | |||
| 2.25-2.40 | multiplet | 1H | CH (glutaric) | |||
| 2.40-2.55 | multiplet | 4H | 2 x CH₂ (glutaric) | |||
| D₂O | 0.70 | doublet | 6.0 | 6H | 2 x CH₃ | |
| 0.97 | singlet | 2H | CH₂ (isobutyl) | |||
| 1.49 | singlet | 1H | CH (isobutyl) | |||
| 1.95 | singlet | 4H | 2 x CH₂ (glutaric) | |||
| 2.05 | singlet | 1H | CH (glutaric) |
Data sourced from Organic Spectroscopy International.[5]
¹³C NMR Data
| Solvent | Chemical Shift (δ) ppm | Assignment |
| D₂O | 182.89 | 2 x C=O (Carboxylic Acid) |
| 43.66 | CH₂ (isobutyl) | |
| 31.90 | CH (glutaric) | |
| 24.60 | CH (isobutyl) | |
| 22.27 | 2 x CH₃ |
Data sourced from Organic Spectroscopy International.[5]
Infrared (IR) Spectroscopy
| Medium | Wavenumber (cm⁻¹) | Assignment |
| KBr | 3047.0 | O-H stretch (Carboxylic Acid) |
| 2958.3 | C-H stretch (Aliphatic) | |
| 1704.8 | C=O stretch (Carboxylic Acid) | |
| 1463.7, 1448.3, 1417.4, 1409.7 | C-H bend | |
| 1301.7, 1249.6, 1232.3, 1211.1 | C-O stretch, O-H bend | |
| 1116.6, 919.9, 906.4, 680.7 | Fingerprint Region |
Data sourced from Organic Spectroscopy International.[5]
Mass Spectrometry (MS)
| Ionization Mode | m/z | Assignment |
| Electrospray (Negative) | 187 | [M-H]⁻ |
Data sourced from Organic Spectroscopy International.[5]
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for ¹H NMR in non-deuterated solvents.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker or Jeol instrument, operating at a field strength of 200 MHz or higher for protons, is utilized.
-
¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium (B1214612) lock signal of the solvent. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus. A relaxation delay of 2-5 seconds is employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC column. For negative ion mode, the instrument parameters are optimized to detect deprotonated molecules ([M-H]⁻). Key parameters include the capillary voltage, cone voltage, desolvation gas flow, and temperature. The mass analyzer is set to scan a relevant m/z range (e.g., 50-500 Da).
-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 75143-89-4 [chemicalbook.com]
- 3. This compound - CAS - 75143-89-4 | Axios Research [axios-research.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 3 Isobutylglutaric acid Spectral data [orgspectroscopyint.blogspot.com]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylglutaric acid, a dicarboxylic acid with the chemical formula C₉H₁₆O₄, is a critical intermediate in the synthesis of several pharmaceuticals, most notably Pregabalin, a widely used medication for neuropathic pain and epilepsy.[1] Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry methodologies and their application in drug development. This technical guide delves into the discovery and early synthetic routes of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for researchers and scientists.
Discovery: A Synthetic Origin
The discovery of this compound is intrinsically linked to its first chemical synthesis. While a definitive "discovery" in the traditional sense of isolation from a natural source is not documented, the foundational synthetic route was established in the early 20th century. The seminal work, though not detailed in readily available literature, is attributed to Day and Thorpe in a 1920 publication in the Journal of the Chemical Society. This early method laid the groundwork for subsequent refinements and large-scale production processes. The historical synthesis is characterized by a three-step process commencing with isovaleraldehyde (B47997).
The cornerstone of this historical synthesis involves a sequence of classic organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.[1][2][3] This robust and adaptable route has remained a staple in the production of this compound.
Historical Synthesis Pathway
The predominant historical synthesis of this compound is a multi-step process that begins with the condensation of isovaleraldehyde and ethyl cyanoacetate (B8463686). This is followed by a Michael addition with diethyl malonate and subsequent hydrolysis and decarboxylation to yield the final product.[1][2][3]
Logical Workflow of the Historical Synthesis
Caption: Overall workflow of the historical synthesis of this compound.
Experimental Protocols for Key Historical Syntheses
The following protocols are based on modern adaptations of the classical synthetic route, as detailed in patent literature. These provide concrete examples of the reaction conditions and reagents used.
Protocol 1: Synthesis via Knoevenagel Condensation, Michael Addition, and Hydrolysis with Hydrochloric Acid
This protocol outlines a one-pot synthesis approach.
Step 1: Knoevenagel Condensation and Michael Addition
-
Combine isovaleraldehyde and ethyl cyanoacetate in a suitable non-polar organic solvent.
-
Add a first base to catalyze the Knoevenagel condensation to form the intermediate, ethyl 2-cyano-5-methylhex-2-enoate.
-
To the reaction mixture, add diethyl malonate and a second base.
-
Heat the reaction mixture to 50-55°C for 3-5 hours to facilitate the Michael addition.
-
Cool the reaction mass to 25-30°C.
Step 2: Hydrolysis and Decarboxylation
-
Add an aqueous solution of hydrochloric acid (e.g., 35%) to the reaction mixture.
-
Reflux the mass at 100-125°C for an extended period, typically 50-100 hours, to achieve complete hydrolysis and decarboxylation.
-
Cool the reaction mass to 25-30°C.
-
Extract the product with a suitable organic solvent, such as toluene (B28343).
-
Distill off the solvent to obtain crude this compound.
Protocol 2: Synthesis Variation with Hydrobromic Acid for Hydrolysis
This protocol follows a similar initial procedure but utilizes a different acid for the final step.
Step 1: Knoevenagel Condensation and Michael Addition
-
Follow steps 1-5 as outlined in Protocol 1.
Step 2: Hydrolysis and Decarboxylation
-
Add hydrobromic acid (e.g., 47%) to the reaction mixture.
-
Reflux the mass at 100-125°C for a shorter duration of 6-10 hours.
-
Cool the reaction mass to 25-30°C.
-
Extract the product with toluene.
-
Distill off the toluene to yield this compound.
Quantitative Data from Historical Synthesis Methods
The following tables summarize quantitative data extracted from various documented synthesis protocols that are based on the historical method.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Protocol 1 (HCl Hydrolysis) | Protocol 2 (HBr Hydrolysis) |
| Starting Materials | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate |
| Michael Addition Temp. | 50-55°C | 50-55°C |
| Michael Addition Time | 3-5 hours | 3-5 hours |
| Hydrolysis Acid | 35% Hydrochloric Acid | 47% Hydrobromic Acid |
| Hydrolysis Temp. | 100-125°C | 100-125°C |
| Hydrolysis Time | 50-100 hours | 6-10 hours |
| Overall Yield | 76.14% | 71% |
| Purity (by GC) | 93.64% | 93.59% |
Data sourced from patent literature describing the process.[4]
Visualizing the Core Synthetic Steps
The following diagrams illustrate the individual stages of the historical synthesis pathway.
Knoevenagel Condensation
References
- 1. nbinno.com [nbinno.com]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
Navigating the Conformational Landscape of 3-Isobutylglutaric Acid: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isobutylglutaric acid is a key precursor in the synthesis of several pharmaceuticals, most notably pregabalin.[1] Its molecular flexibility, arising from multiple rotatable bonds, gives rise to a complex conformational landscape that can significantly influence its reactivity and biological activity. While direct experimental and theoretical studies on the specific conformational preferences of this compound are not extensively available in current literature, this guide provides a comprehensive framework for its theoretical investigation. By leveraging established computational chemistry protocols and drawing parallels with studies on analogous dicarboxylic acids and molecules featuring the isobutyl moiety, we outline a robust methodology for characterizing the conformational space of this important molecule. This document serves as a detailed roadmap for researchers seeking to understand and predict the structural dynamics of this compound, thereby aiding in rational drug design and synthesis optimization.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For a flexible molecule like this compound (Figure 1), numerous conformations, or conformers, exist due to rotation around its single bonds. Each conformer possesses a distinct energy level, and the relative population of these conformers at equilibrium is governed by the Boltzmann distribution. Understanding the preferred conformations and the energy barriers between them is crucial for predicting reaction outcomes, designing enzyme inhibitors, and understanding its role as a pharmaceutical intermediate.[1]
This guide will detail a theoretical approach, primarily using quantum chemical calculations, to elucidate the conformational preferences of this compound.
Figure 1: 2D Structure of this compound
Theoretical Methodology: A Proposed Workflow
The conformational analysis of this compound can be systematically performed using a multi-step computational approach. This workflow, illustrated in Figure 2, combines initial conformational searches with high-level quantum mechanical calculations to provide a detailed picture of the molecule's potential energy surface.
Experimental & Computational Protocols
While no specific experimental studies on the conformation of this compound were identified, a hypothetical study would likely involve NMR spectroscopy. The following outlines both a plausible experimental protocol and a detailed computational methodology.
2.1.1. Hypothetical Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution.
-
Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: 1H and 13C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be performed to aid in the assignment of proton and carbon signals.
-
Analysis of Coupling Constants: The magnitudes of vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution 1H NMR spectrum are particularly informative. These values are related to the dihedral angles between the coupled protons through the Karplus equation, providing insights into the preferred conformations of the carbon backbone.
2.1.2. Detailed Computational Protocol
This protocol is based on methodologies successfully applied to the conformational analysis of other dicarboxylic acids.[2][3][4]
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores a wide range of possible conformations and identifies a set of low-energy candidate structures.
-
Quantum Mechanical Geometry Optimization: The low-energy conformers from the molecular mechanics search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is a common and reliable choice for such calculations.[5]
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed for each conformer. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
High-Level Single-Point Energy Calculations: To further refine the relative energies of the conformers, single-point energy calculations can be performed using a higher level of theory, such as a double-hybrid DFT functional (e.g., DSD-PBEP86) with a larger basis set (e.g., def2-TZVP).[5]
-
Potential Energy Surface Scans: To investigate the energy barriers between key conformers, potential energy surface (PES) scans are performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step.
Expected Conformational Features
The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bonds of the glutaric acid backbone and the isobutyl side chain.
Glutaric Acid Backbone Conformations
The carbon backbone of the glutaric acid moiety can adopt various conformations, which can be broadly classified as extended (trans) or folded (gauche). Studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonding between the two carboxyl groups can play a significant role in stabilizing certain folded conformations.[3][6]
Isobutyl Group Rotamers
The isobutyl group also possesses rotational freedom around the C-C bond connecting it to the glutaric acid backbone. This can lead to different spatial arrangements of the methyl groups, which can be categorized as gauche or trans with respect to the backbone. The relative energies of these rotamers are influenced by steric interactions.[7][8]
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a theoretical conformational analysis of this compound, based on trends observed for similar molecules.
Table 1: Relative Energies of Hypothetical this compound Conformers
| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | Extended Backbone, Gauche Isobutyl | 0.00 | 45.2 |
| Conf-2 | Folded Backbone (H-bonded), Gauche Isobutyl | 0.25 | 30.1 |
| Conf-3 | Extended Backbone, Trans Isobutyl | 0.80 | 12.5 |
| Conf-4 | Folded Backbone, Trans Isobutyl | 1.20 | 6.8 |
| Conf-5 | Other | > 2.00 | < 5.4 |
Table 2: Key Dihedral Angles for Hypothetical Low-Energy Conformers (in degrees)
| Dihedral Angle | Conf-1 | Conf-2 | Conf-3 |
| O=C-C2-C3 | 178.5 | 65.2 | 179.1 |
| C2-C3-C4-C=O | 175.3 | -68.9 | 176.4 |
| C2-C3-C6-C7 | 62.1 | 60.8 | 179.5 |
Visualization of Conformational Space
The relationships between different conformers can be visualized using a graph, where nodes represent stable conformers and edges represent the transition states (energy barriers) between them.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. Although specific studies on this molecule are lacking, the methodologies presented, based on established computational practices for similar molecules, provide a clear path forward for researchers. A thorough understanding of the conformational preferences and energy barriers of this compound is anticipated to provide valuable insights for the optimization of its synthesis and the development of novel pharmaceuticals. The proposed workflow, combining molecular mechanics, density functional theory, and high-level energy calculations, will enable a detailed characterization of its potential energy surface, ultimately contributing to a more profound understanding of its chemical behavior.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. repo.uni-hannover.de [repo.uni-hannover.de]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational analysis of the conformers and understanding the genesis of the internal rotational barriers of Isobutyl Cyanide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profile of 3-Isobutylglutaric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-isobutylglutaric acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Pregabalin. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling the existing qualitative information and presenting a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to establish a robust understanding of the solubility characteristics of this compound for process optimization, formulation development, and purification strategies.
Introduction
This compound (also known as 3-(2-methylpropyl)pentanedioic acid) is a dicarboxylic acid of significant interest in the pharmaceutical industry. Its structural features, including two carboxylic acid groups and an isobutyl side chain, dictate its physicochemical properties and, consequently, its solubility in different solvent systems. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing efficient purification methods such as crystallization, and for the formulation of drug products.
This guide summarizes the known physicochemical properties and qualitative solubility of this compound. Furthermore, it provides a detailed experimental protocol based on the widely accepted static equilibrium "shake-flask" method, which can be employed to generate precise quantitative solubility data in a variety of organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 75143-89-4 |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| Appearance | White to pale brown solid |
| Melting Point | 47 - 55 °C |
| Boiling Point | 326.2 °C (Predicted) |
| Density | 1.126 g/cm³ (Predicted) |
| pKa | 4.19 ± 0.10 (Predicted) |
| LogP | 1.59810 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Solubility Profile of this compound
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Given the lack of quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvents of interest using a standardized experimental protocol.
Experimental Protocol for Solubility Determination
The following protocol describes the static equilibrium (or "shake-flask") method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker or incubator
-
Vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, compatible with the chosen solvent)
-
Pre-weighed evaporating dishes
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the exact time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish. The filter should also be at the experimental temperature if possible.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).
-
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility
The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Mass of dish with solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the static equilibrium method.
Caption: Workflow for solubility determination of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in public domain literature, this guide provides the necessary tools for researchers to generate this critical information. The compiled physicochemical properties offer a foundational understanding of the molecule's behavior. The detailed experimental protocol for the static equilibrium method provides a robust and reliable approach for determining the solubility of this compound in various organic solvents. The generation of such data will undoubtedly facilitate the optimization of synthetic and purification processes, as well as aid in the formulation development of pharmaceuticals derived from this important intermediate. It is recommended that future research efforts focus on systematically determining and publishing the solubility of this compound in a range of common organic solvents at different temperatures to create a comprehensive and publicly accessible solubility profile.
References
An In-depth Technical Guide to 3-Isobutylglutaric Acid (CAS 75143-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylglutaric acid, with the CAS number 75143-89-4, is a dicarboxylic acid derivative.[1] Its chemical structure features a five-carbon glutaric acid backbone substituted with an isobutyl group at the third position.[1] This compound is of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Pregabalin.[1][2] Pregabalin is a gamma-aminobutyric acid (GABA) analogue used in the treatment of neuropathic pain, epilepsy, and fibromyalgia.[2] While this compound is crucial for the production of this widely-used therapeutic agent, information regarding its intrinsic biological activity is limited. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its pivotal role in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is a white to pale brown solid at room temperature.[1] Its solubility and other physicochemical properties are critical for its application in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 75143-89-4 | [1][3] |
| Molecular Formula | C9H16O4 | [3] |
| Molecular Weight | 188.22 g/mol | [1][3] |
| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid | [3] |
| Synonyms | 3-Isobutylpentanedioic acid, Pregabalin Impurity B | [2] |
| Appearance | White to pale brown solid | [1] |
| Melting Point | 47-55 °C | [1] |
| Boiling Point | 326.197 °C at 760 mmHg | [1] |
| Density | 1.126 g/cm³ | [1] |
| Solubility | Slightly soluble in methanol (B129727) and water | |
| Storage | Store in a freezer under -20°C, sealed in a dry place |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 0.92 (d, 6H, J = 6.6 Hz), 1.23 (dd, 2H, Jχ = 6.6 Hz, J2 = 6.5 Hz), 1.64 (m, 1H), 2.25-2.40 (m, 1H), 2.40-2.55 (m, 4H) |
| IR (KBr, cm⁻¹) | 3436, 2953, 1704.8, 1575, 1463.7, 1448.3, 1417.4, 1409.7, 1301.7, 1249.6, 1232.3, 1211.1, 1116.6, 919.9, 906.4, 680.7 |
| Mass Spectrum (MS) | m/z: 187 (M-H)⁺ |
Synthesis of this compound
The most common synthetic route to this compound involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.[1]
Experimental Protocol: Knoevenagel-Michael Reaction Route
This protocol describes a common laboratory-scale synthesis of this compound.
Step 1: Knoevenagel Condensation
-
To a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (B47997) (8.6g, 0.1mol), cyclohexane (B81311) (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL) as a catalyst.[4]
-
Heat the mixture to reflux for 3 hours, continuously removing the water formed during the reaction.[4]
-
Cool the reaction mixture to room temperature.
-
Add saturated sodium chloride solution and stir for 30 minutes.[4]
-
Separate the organic layer and remove the cyclohexane under reduced pressure to yield a brown oil.[4]
Step 2: Michael Addition and Decarboxylation
-
To the product from Step 1, add sodium chloride (11.3g, 0.194mol), dimethyl sulfoxide (B87167) (DMSO) (200mL), and water (5mL).[4]
-
Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.[4]
-
Cool the reaction to room temperature.
Step 3: Hydrolysis
-
To the product from the Michael addition, add an aqueous solution of hydrochloric acid (e.g., 6N HCl).[5]
-
Reflux the mixture at 100-125°C for 50-100 hours until the reaction is complete.[5]
-
Cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Extract the aqueous mixture with toluene (B28343).[5]
-
Distill off the toluene from the combined organic extracts to obtain crude this compound.[5]
-
The crude product can be further purified by recrystallization or chromatography.
Caption: Synthesis of this compound.
Role in Drug Development
The primary application of this compound is as a starting material for the synthesis of pregabalin.[1]
Conversion to Pregabalin Intermediates
This compound is converted into key chiral intermediates for the synthesis of the enantiomerically pure (S)-Pregabalin. A common pathway involves the formation of 3-isobutylglutaric anhydride (B1165640), followed by amidation and resolution.
Experimental Protocol: Synthesis of 3-Isobutylglutaric Anhydride
-
A mixture of this compound and acetic anhydride is heated at approximately 120°C. This dehydration reaction yields 3-isobutylglutaric anhydride.
Experimental Protocol: Synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)
-
3-Isobutylglutaric anhydride is subjected to ammonolysis to open the anhydride ring, forming the racemic monoamide, 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).
Experimental Protocol: Resolution and Final Conversion
-
The racemic CMH is resolved using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, to isolate the desired (R)-enantiomer.
-
The resolved (R)-CMH then undergoes a Hofmann rearrangement to yield (S)-Pregabalin.[5]
Caption: Pathway to (S)-Pregabalin.
Biological Activity and Mechanism of Action
Currently, there is a lack of significant published research on the intrinsic biological activity or specific mechanism of action of this compound itself. Its primary and well-documented role in the life sciences is as a crucial chemical intermediate in the synthesis of the active pharmaceutical ingredient, pregabalin. While one commercial source mentions it as an impurity with anticonvulsant properties, this claim is not substantiated by peer-reviewed scientific literature.[2] The pharmacological activity attributed to this chemical lineage is overwhelmingly associated with its downstream product, (S)-Pregabalin, which acts as a ligand for the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
Table 3: Safety Information for this compound
| Hazard Statement(s) | Precautionary Statement(s) |
| H318: Causes serious eye damage. | P260: Do not breathe dust/fume/gas/mist/vapours/spray. |
| H361: Suspected of damaging fertility or the unborn child. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P308+P313: IF exposed or concerned: Get medical advice/attention. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Data sourced from commercially available safety data sheets.
It is recommended to handle this compound in a well-ventilated area, using personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a vital molecule in the field of pharmaceutical synthesis, particularly for the production of pregabalin. Its chemical properties and reactivity are well-understood, with established protocols for its synthesis and conversion. While its own biological activity is not a current focus of research, its role as a key building block for a major therapeutic agent underscores its importance in drug development. Future research may explore potential applications of this and similar glutaric acid derivatives, but for now, its value is firmly rooted in its utility as a synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 75143-89-4 [chemicalbook.com]
- 3. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
3-(2-methylpropyl)pentanedioic acid IUPAC name
An In-Depth Technical Guide to 3-(2-Methylpropyl)pentanedioic Acid
This guide provides a comprehensive overview of 3-(2-methylpropyl)pentanedioic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.
Nomenclature and Chemical Identity
The compound is systematically named 3-(2-methylpropyl)pentanedioic acid according to IUPAC nomenclature.[1][2] It is more commonly known by its trivial name, 3-isobutylglutaric acid .[1][3][4]
| Identifier | Value |
| IUPAC Name | 3-(2-methylpropyl)pentanedioic acid[1][2] |
| Common Synonyms | This compound, 3-Isobutylpentanedioic acid[3][4] |
| CAS Number | 75143-89-4[1][3][5] |
| Molecular Formula | C₉H₁₆O₄[1][3][5] |
| Molecular Weight | 188.22 g/mol [1][3][5] |
| InChI | InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)[1] |
| InChIKey | UATSLDZQNXAKMA-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)CC(CC(=O)O)CC(=O)O[1] |
Physicochemical Properties
3-(2-methylpropyl)pentanedioic acid is a pale brown or white solid at room temperature.[3][4][6] Its key physical and chemical properties are summarized below.
| Property | Value |
| Melting Point | 47 °C[3][7] to 52-55 °C[6] |
| Boiling Point | ~326 °C at 760 mmHg[3][6][7] |
| Density | 1.126 g/cm³[3][7] |
| Flash Point | 165.289 °C[6][7] |
| pKa | 4.19 ± 0.10 (Predicted)[7] |
| Refractive Index | 1.472[3][7] |
| Solubility | Slightly soluble in methanol (B129727) and water[3][7] |
| XLogP3-AA | 1.4[1] |
| Topological Polar Surface Area | 74.6 Ų[1] |
| Storage | Store in a cool, dry place; freezer at -20°C is recommended[3][6][7] |
Synthesis and Manufacturing
The synthesis of 3-(2-methylpropyl)pentanedioic acid is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving condensation and addition reactions followed by hydrolysis.
Experimental Protocol 1: Knoevenagel Condensation and Michael Addition
A widely employed method for synthesizing 3-(2-methylpropyl)pentanedioic acid involves an initial Knoevenagel condensation followed by a Michael addition.[3]
Step 1: Knoevenagel Condensation
-
Reactants: Isovaleraldehyde (B47997) and diethyl malonate.[8]
-
Solvent: Cyclohexane (B81311).[8]
-
Catalyst: Hexahydropyridine acetate.[8]
-
Procedure: Diethyl malonate (0.1 mol), isovaleraldehyde (0.1 mol), cyclohexane (300 mL), glacial acetic acid (30 mL), and hexahydropyridine (1 mL) are combined in a reaction flask equipped with a water separator. The mixture is heated to reflux for 3 hours. After cooling to room temperature, a saturated NaCl solution is added, and the mixture is stirred for 30 minutes. The layers are separated, and the organic layer is concentrated under reduced pressure to yield an intermediate oil (compound A solution).[8]
Step 2: Decarboxylation
-
Reactants: The intermediate from Step 1, sodium chloride (NaCl), dimethyl sulfoxide (B87167) (DMSO), and water.[8]
-
Procedure: The intermediate oil, NaCl (0.194 mol), DMSO (200 mL), and water (5 mL) are added to a reaction flask. The mixture is heated to 185°C under a nitrogen atmosphere and stirred for 3 hours.[8]
Step 3: Michael Addition and Final Hydrolysis
-
Reactants: The product from Step 2 and diethyl malonate in an alkaline alcohol solution.[8]
-
Procedure: The product from the decarboxylation step is reacted with diethyl malonate in an alcohol solvent containing a base. This is followed by hydrolysis under acidic conditions (e.g., refluxing with aqueous hydrochloric acid for 50-100 hours) to yield the final product, 3-(2-methylpropyl)pentanedioic acid.[8][9] The product is then extracted using a solvent like toluene.[9]
Caption: General workflow for the synthesis of 3-(2-methylpropyl)pentanedioic acid.
Experimental Protocol 2: Alternative Synthesis from Malonamide (B141969) Nitrile
An alternative synthetic route utilizes isovaleraldehyde and malonamide nitrile as starting materials.[3][10]
-
Step 1: Condensation: Isovaleraldehyde and malonamide nitrile undergo a base-catalyzed condensation reaction under mild, normal temperature conditions.[3][10]
-
Step 2: Hydrolysis: The resulting condensation product is then hydrolyzed in acidic conditions to yield 3-(2-methylpropyl)pentanedioic acid.[3][10] This method is noted for its high yields and reduced environmental impact.[3]
Application in Drug Development: Pregabalin (B1679071) Synthesis
The primary application of 3-(2-methylpropyl)pentanedioic acid is as a crucial starting material in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug marketed as Lyrica®.[3][5][6][9] The compound is also considered an impurity of Pregabalin.[4][5]
The synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin involves several key transformations:
-
Anhydride (B1165640) Formation: 3-(2-methylpropyl)pentanedioic acid is first converted to its corresponding cyclic anhydride, 3-isobutylglutaric anhydride.[9]
-
Amidation: The anhydride undergoes ammonolysis or amidation to form 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[9][11]
-
Hofmann Rearrangement: A Hofmann rearrangement of the amide (CMH) yields the racemic precursor to pregabalin, 3-aminomethyl-5-methylhexanoic acid.[3][9]
-
Resolution: The racemic mixture is then resolved to isolate the desired (S)-enantiomer, (S)-Pregabalin.[9]
Caption: Synthetic pathway from 3-(2-methylpropyl)pentanedioic acid to (S)-Pregabalin.
Safety and Handling
Hazard Identification:
-
May cause serious eye damage or irritation.[1]
-
Suspected of damaging fertility or the unborn child.[1]
Storage and Handling:
-
The compound should be stored in a cool, dry, and well-closed container to maintain stability.[6]
-
For long-term storage, a freezer at -20°C is recommended.[3][7]
-
Keep away from moisture and strong light or heat.[6]
This technical guide provides a detailed overview of 3-(2-methylpropyl)pentanedioic acid, covering its fundamental properties, synthesis, and critical role in pharmaceutical manufacturing. The provided protocols and pathways offer a foundation for further research and development in this area.
References
- 1. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Methylpropyl)pentanedioic Acid (this compound) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS 75143-89-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. lookchem.com [lookchem.com]
- 8. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 10. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 11. Method for preparing pregabalin intermediate this compound monoamide (2016) | Guo Pan | 1 Citations [scispace.com]
The Unexplored Potential of 3-Isobutylglutaric Acid: A Technical Overview of its Biological Significance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of 3-Isobutylglutaric acid, a dicarboxylic acid primarily recognized as a key synthetic intermediate for the blockbuster drug Pregabalin (B1679071). While its role in chemical synthesis is well-established, its intrinsic biological activities remain a largely uncharted territory. This document aims to consolidate the existing, albeit limited, knowledge on the biological interactions and potential toxicological profile of this compound, providing a foundation for future research and development.
Chemical Identity and Properties
This compound, also known as 3-(2-methylpropyl)pentanedioic acid, is a C9 dicarboxylic acid.[1] Its chemical structure is characterized by a glutaric acid backbone with an isobutyl substituent at the 3-position. This structure is fundamental to its role as a precursor in the synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue.[1]
| Property | Value | Reference |
| CAS Number | 75143-89-4 | [1] |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Pale brown or White to Off-White Solid | [1][2] |
| Melting Point | Approx. 47°C | [1] |
| Boiling Point | Approx. 326°C | [1] |
| Solubility | Slightly soluble in methanol (B129727) and water | [1] |
Role as a Pharmaceutical Intermediate and Impurity
The primary significance of this compound in the pharmaceutical industry is its function as a crucial starting material in the synthesis of Pregabalin.[1][3] The synthesis of Pregabalin from this compound involves a series of chemical transformations, including the formation of an anhydride, followed by amidation and a Hofmann rearrangement.[1]
Due to its central role in the manufacturing process, this compound is also a known impurity in the final Pregabalin drug product.[3][4][5] The presence of impurities in active pharmaceutical ingredients (APIs) necessitates a thorough understanding of their potential biological effects to ensure the safety and efficacy of the medication.[4]
Potential Biological Activities and Toxicological Profile
Direct research into the pharmacological activities of this compound is sparse. However, some insights can be gleaned from toxicological data and its structural relationship to the neuroactive molecule, Pregabalin.
Toxicological Data
Safety data sheets (SDS) for this compound indicate potential health hazards. It is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child.[6][7][8]
| Hazard Statement | GHS Classification |
| Causes serious eye damage | H318 |
| Suspected of damaging fertility or the unborn child | H361 |
These classifications are based on computational predictions or limited animal studies and highlight the need for more comprehensive toxicological evaluation. Detailed experimental protocols for assessing these toxicological endpoints would typically follow OECD guidelines for toxicity testing.
Structural Relationship to GABA and Pregabalin
This compound is a structural precursor to Pregabalin, which is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][9][10] GABA exerts its effects by binding to GABA receptors in the central nervous system, leading to neuronal inhibition.[11][12] While Pregabalin does not bind directly to GABA receptors, it modulates the activity of voltage-gated calcium channels.[11]
Given the structural similarity, it is conceivable that this compound could have some interaction with biological targets involved in neurotransmission, although there is currently no direct evidence to support this. The dicarboxylic acid nature of this compound makes it chemically distinct from the amino acid structure of GABA and Pregabalin, which would significantly alter its binding properties to receptors and transporters.
graph G {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
GABA [label="GABA\n(γ-Aminobutyric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pregabalin [label="Pregabalin\n(3-Isobutyl GABA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
IBGA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
GABA -- Pregabalin [label="Structural Analogue", len=2.5];
IBGA -- Pregabalin [label="Synthetic Precursor", len=2.5, style=dashed];
}
Enzymatic pathways involving this compound derivatives.
Future Directions and Conclusion
The current body of knowledge on this compound is heavily skewed towards its application in organic synthesis. While this is a critical aspect of its utility, the lack of data on its intrinsic biological activities represents a significant knowledge gap, particularly given its status as a pharmaceutical impurity.
Future research should focus on:
-
Comprehensive Toxicological Studies: Moving beyond in silico predictions to in vitro and in vivo studies to fully characterize its safety profile.
-
Pharmacological Screening: Investigating its potential interactions with a broader range of biological targets, including receptors, enzymes, and transporters, especially within the central nervous system.
-
Metabolomic Studies: Determining if this compound is a natural metabolite in any biological system, which could provide clues to its endogenous function.
References
- 1. nbinno.com [nbinno.com]
- 2. Pregabalin Impurity 80 (this compound) [cymitquimica.com]
- 3. This compound | 75143-89-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. Isobutylglutaric acid | C9H16O4 | CID 10976240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 10. WO2019193607A1 - An improved process for the preparation of pregabalin - Google Patents [patents.google.com]
- 11. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Isobutylglutaric Acid from Isovaleraldehyde: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-isobutylglutaric acid, a key intermediate in the pharmaceutical industry, notably in the production of Pregabalin.[1] The synthesis commences from isovaleraldehyde (B47997) and proceeds through a well-established three-step route: a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation. This application note presents a detailed, step-by-step protocol compiled from various sources, offering insights into reaction conditions, reagents, and expected outcomes. All quantitative data is summarized for clarity, and visual diagrams generated using DOT language are included to illustrate the reaction pathway and experimental workflow.
Introduction
This compound (CAS No: 75143-89-4), also known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid of significant interest in medicinal chemistry and drug development.[1] Its primary application lies as a crucial precursor in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug.[1] The efficient and scalable synthesis of this compound is therefore of paramount importance. The most common and industrially adaptable synthetic route starts from readily available isovaleraldehyde and employs a sequence of classic organic reactions to construct the target molecule.[1] This protocol details a widely practiced method involving the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition and concluding with hydrolysis and decarboxylation steps.
Reaction Pathway
The overall synthetic scheme is depicted below:
Experimental Protocols
This section details the experimental procedures for each step of the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isovaleraldehyde | 590-86-3 | (CH₃)₂CHCH₂CHO | 86.13 |
| Diethyl malonate | 105-53-3 | CH₂(COOC₂H₅)₂ | 160.17 |
| Di-n-propylamine | 142-84-7 | (CH₃CH₂CH₂)₂NH | 101.19 |
| Cyclohexane (B81311) | 110-82-7 | C₆H₁₂ | 84.16 |
| Hydrochloric Acid (35%) | 7647-01-0 | HCl | 36.46 |
| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 |
| Product | |||
| This compound | 75143-89-4 | C₉H₁₆O₄ | 188.22 |
Step 1: Knoevenagel Condensation of Isovaleraldehyde and Diethyl Malonate
This step involves the base-catalyzed condensation of isovaleraldehyde with diethyl malonate to form diethyl isobutylidenemalonate.
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark apparatus, add isovaleraldehyde (1.0 kg, 11.61 mol), cyclohexane (1.35 L), and di-n-propylamine (11.74 g, 0.116 mol).[2]
-
Heat the mixture to reflux and facilitate the azeotropic removal of water.
-
After the complete removal of water (approximately 208 mL), distill off the cyclohexane from the reaction mixture.[3] Any remaining traces of cyclohexane should be removed under vacuum.[3]
Step 2: Michael Addition
The crude product from Step 1 is then subjected to a Michael addition with another equivalent of diethyl malonate.
Procedure:
-
Cool the reaction mass from the previous step to 30-35 °C.[2][4]
-
To the cooled mixture, add diethyl malonate (2.027 kg, 12.67 mol) followed by the addition of di-n-propylamine (106.91 g, 1.06 mol).[2][4]
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for 3-5 hours.[2][4]
Step 3: Hydrolysis and Decarboxylation
The final step involves the acidic hydrolysis of the ester groups followed by decarboxylation to yield the desired product.
Procedure:
-
Carefully add an aqueous solution of hydrochloric acid (19.79 L of 35% HCl in 3.95 L of water).[2]
-
Heat the mixture to reflux at a temperature of 100-125 °C for 50-100 hours.[2][4]
-
After the reaction is complete, cool the mixture to 25-30 °C.
-
Extract the product with toluene.
-
Distill off the toluene to obtain crude this compound.
Purification
The crude product can be further purified by recrystallization or distillation to achieve higher purity. The purified product is a solid with a melting point in the range of 40-42°C.[3]
Experimental Workflow
The following diagram illustrates the overall workflow of the synthesis process.
References
- 1. nbinno.com [nbinno.com]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3 Isobutylglutaric acid Spectral data [orgspectroscopyint.blogspot.com]
- 4. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Isobutylglutaric Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-isobutylglutaric acid, a key intermediate in the production of pharmaceuticals such as Pregabalin.[1][2] The primary synthetic route discussed is the Knoevenagel condensation, a versatile and efficient method for carbon-carbon bond formation.[3]
Introduction
This compound, also known as 3-(2-methylpropyl)pentanedioic acid, is a dicarboxylic acid with the chemical formula C9H16O4.[1] Its synthesis is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs). The Knoevenagel condensation provides a reliable method for its preparation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[4][5] In the context of this compound synthesis, isovaleraldehyde (B47997) is a common starting material, which undergoes condensation with a malonic ester derivative.[1][6][7] Subsequent steps of Michael addition, hydrolysis, and decarboxylation complete the synthesis.[1][6][7]
Synthetic Pathway Overview
The synthesis of this compound via Knoevenagel condensation is a multi-step process. A general representation of the synthetic route is depicted below. The initial Knoevenagel condensation between isovaleraldehyde and an active methylene compound (e.g., diethyl malonate or ethyl cyanoacetate) yields an unsaturated intermediate. This is followed by a Michael addition with a second equivalent of the active methylene compound. Finally, hydrolysis and decarboxylation of the resulting tetra-ester or cyano-ester intermediate afford the desired this compound.[1][6][7][8]
Caption: General workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Isovaleraldehyde | 1.0 mole equivalent | [2] |
| Diethyl Malonate (total) | ~2.0 mole equivalents | [2] |
| Reaction Conditions | ||
| Knoevenagel Condensation Temperature | 50-55 °C | [2] |
| Hydrolysis and Decarboxylation Temperature | 100-125 °C | [2][9] |
| Hydrolysis and Decarboxylation Time | 50-100 hours | [2][9] |
| Product Characterization | ||
| Yield | 76.14% | [2] |
| Gas Chromatography (GC) Purity | 93.64% | [2] |
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of this compound and its intermediates.[2][6]
Protocol 1: One-Pot Synthesis of this compound
This protocol outlines a one-pot synthesis starting from isovaleraldehyde and diethyl malonate.
Materials:
-
Isovaleraldehyde
-
Diethyl malonate
-
Di-n-propylamine
-
Aqueous Hydrochloric Acid (35%)
Procedure:
-
To a suitable reaction vessel, add isovaleraldehyde.
-
Cool the reaction mass to 30-35°C.
-
Add diethyl malonate (2.027 kg, 12.67 mole) followed by the addition of di-n-propylamine (106.91 g).[2][9]
-
Cool the reaction to 25-30°C.
-
Carefully add an aqueous solution of hydrochloric acid (35% hydrochloric acid, 19.79 L in 3.95 L of water).[2][9]
-
After the reaction is complete, cool the mass to 25-30°C.
-
Extract the product with toluene.
-
Distill off the toluene to obtain this compound.
Protocol 2: Multi-step Synthesis of this compound
This protocol describes a stepwise approach involving the isolation of intermediates.
Step 1: Knoevenagel Condensation
-
In a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (8.6g, 0.1mol), cyclohexane (B81311) (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL).[6]
-
Heat the mixture to reflux for 3 hours, continuously removing water using the water separator.[6]
-
The resulting solution contains the Knoevenagel condensation product.
Step 2: Decarboxylation
-
To the solution from Step 1, add NaCl (11.3g, 0.194mol), DMSO (200mL), and water (5mL).[6]
-
Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.[6]
-
This step yields the decarboxylated intermediate.
Step 3: Michael Addition
-
The product from Step 2 is then reacted with diethyl malonate in an alcohol solvent in the presence of an alkali catalyst to perform a Michael addition.
Step 4: Hydrolysis
-
The product from the Michael addition is subjected to hydrolysis under acidic conditions to yield the final this compound product.[6]
Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated compound.
Caption: Mechanism of the Knoevenagel condensation.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isovaleraldehyde is flammable and an irritant.
-
Diethyl malonate and di-n-propylamine are irritants.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
-
Refer to the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The Knoevenagel condensation provides a robust and scalable method for the synthesis of this compound. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals working on the synthesis of this important pharmaceutical intermediate. Optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of 3-Isobutylglutaric Acid via Michael Addition Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Isobutylglutaric acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for the anticonvulsant drug Pregabalin.[1][2][3] This document outlines the synthetic route to this compound centered around a Michael addition reaction, providing detailed experimental protocols and quantitative data derived from established literature. The synthesis typically involves a multi-step process commencing with a Knoevenagel condensation, followed by a crucial Michael addition, and concluding with hydrolysis and decarboxylation steps.[1][2]
Overall Synthetic Pathway
The synthesis of this compound can be achieved through a one-pot reaction sequence involving the condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), followed by a Michael addition of a malonic ester, and subsequent acidic hydrolysis.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on procedures described in the literature and patents.[2][4]
Protocol 1: One-Pot Synthesis of this compound
This protocol details a one-pot synthesis starting from isovaleraldehyde and ethyl cyanoacetate.
Materials:
-
Isovaleraldehyde
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Di-n-propylamine
-
Hydrobromic acid (47%) or Hydrochloric acid (35%)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and charging tube, add isovaleraldehyde (1.0 kg, 11.61 mol), cyclohexane (1.35 L), ethyl cyanoacetate (1.28 kg, 11.38 mol), and di-n-propylamine (11.74 g).
-
Heat the reaction mixture to reflux and remove water azeotropically.
-
After the removal of water is complete, cool the reaction mass to 30-35°C.
-
Add diethyl malonate (2.027 kg, 12.67 mol) followed by the addition of di-n-propylamine (106.91 g).
-
Heat the reaction mixture to 50-55°C for 3-5 hours.
-
Cool the reaction to 25-30°C.
-
Carefully add hydrobromic acid (47%, 23.76 L) and reflux the mixture at 100-125°C for 6-10 hours. Alternatively, an aqueous solution of hydrochloric acid (35% HCl, 19.79 L in 3.95 L of water) can be used, with a reflux time of 50-100 hours.[2]
-
After reflux, cool the reaction mass to 25-30°C.
-
Extract the product with toluene.
-
Distill off the toluene to obtain crude this compound.
Quantitative Data
The following table summarizes the quantitative data from representative synthetic procedures.
| Parameter | Value (HBr Hydrolysis) | Value (HCl Hydrolysis) | Reference |
| Starting Materials | |||
| Isovaleraldehyde | 1.0 kg (11.61 mol) | 1.0 kg (11.61 mol) | [2] |
| Ethyl Cyanoacetate | 1.28 kg (11.38 mol) | 1.28 kg (11.38 mol) | [2] |
| Diethyl Malonate | 2.027 kg (12.67 mol) | 2.027 kg (12.67 mol) | [2] |
| Reaction Conditions | |||
| Michael Addition Temp. | 50-55°C | 50-55°C | [2] |
| Michael Addition Time | 3-5 hours | 3-5 hours | [2] |
| Hydrolysis Temp. | 100-125°C | 100-125°C | [2] |
| Hydrolysis Time | 6-10 hours | 50-100 hours | [2] |
| Product | |||
| This compound Yield | 1.54 kg (71%) | 1.66 kg (76.14%) | [2] |
| Purity (by GC) | 93.59% | 93.64% | [2] |
Michael Addition Reaction Mechanism
The core of this synthesis is the Michael addition, which is the nucleophilic addition of a carbanion (or another nucleophile) to an α,β-unsaturated carbonyl compound.[5][6][7] In this specific synthesis, the enolate of diethyl malonate acts as the Michael donor and adds to the α,β-unsaturated cyano ester (the Michael acceptor) formed in the Knoevenagel condensation step.
Caption: Mechanism of the Michael addition reaction.
Applications in Drug Development
This compound is a crucial building block for the synthesis of Pregabalin. The carboxylic acid groups can be chemically modified to introduce the desired amine functionality. The typical synthetic route from this compound to Pregabalin involves the formation of a glutaric anhydride, followed by amidation to form a monoamide, and subsequent Hofmann rearrangement to yield the final product.[1][2][3]
Caption: Synthesis of Pregabalin from this compound.
Safety and Handling
-
Isovaleraldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Ethyl cyanoacetate and Diethyl malonate: Combustible liquids. Handle in a well-ventilated area.
-
Di-n-propylamine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Hydrobromic and Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel. All chemical reactions should be performed with appropriate safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. "Processes For The Synthesis Of 3 Isobutylglutaric Acid" [quickcompany.in]
- 4. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael Addition [organic-chemistry.org]
Asymmetric Synthesis of (S)-3-Isobutylglutaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Isobutylglutaric acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of (S)-Pregabalin, an anticonvulsant and analgesic drug. The stereochemistry at the C3 position is critical for its biological activity, making enantioselective synthesis a primary focus of research and development. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-Isobutylglutaric acid, focusing on both biocatalytic and chemical methodologies.
Biocatalytic Desymmetrization Approaches
Biocatalytic desymmetrization of prochiral substrates offers an elegant and efficient route to enantiomerically pure compounds. This approach often provides high enantioselectivity under mild reaction conditions, presenting a green alternative to classical chemical methods.
Enzymatic Desymmetrization of 3-Isobutylglutarimide
The desymmetrization of 3-isobutylglutarimide using enzymes such as imidases and D-hydantoinases is a highly effective method for producing (R)-3-isobutylglutaric acid monoamide, a direct precursor to (S)-Pregabalin. This method can theoretically achieve a 100% yield of the desired enantiomer.[1]
A semi-rational design of the imidase BpIH has been shown to significantly enhance its catalytic activity towards 3-isobutylglutarimide (IBI).[1]
Experimental Protocol:
-
Enzyme Preparation: The gene encoding the BpIH mutant (e.g., Y37FH133NS226I) is expressed in a suitable host, such as E. coli BL21(DE3). The cells are cultured, induced, harvested, and lysed to obtain a crude enzyme solution or purified enzyme.
-
Enzymatic Reaction:
-
Prepare a 5 mL reaction system containing 50 mmol L⁻¹ Tris-HCl buffer (pH 8.0).
-
Add 10 mmol L⁻¹ of 3-isobutylglutarimide (IBI).
-
Initiate the reaction by adding 800 µL of the enzyme solution.
-
Incubate the reaction at 40 °C for 30 minutes.[1]
-
-
Reaction Quenching and Analysis:
-
Deactivate the enzyme by dilution with the mobile phase for HPLC analysis.
-
Analyze the concentrations of the substrate (IBI) and the product, (R)-3-isobutylglutaric acid monoamide (R-IBM), using HPLC with a C18 column.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis after derivatization.
-
Data Presentation:
| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Wild-Type BpIH | 38.15 | >99.9 |
| Y37FH133NS226I Mutant | 88.87 | >99.9 |
Rationally engineered D-hydantoinase has been successfully used for the desymmetrization of 3-isobutylglutarimide on a kilogram scale.[2]
Experimental Protocol:
-
Fermentation and Cell Preparation:
-
Ferment the recombinant E. coli strain expressing the engineered D-hydantoinase at 37°C until the OD600 reaches 30.
-
Induce protein expression with 0.2 mM IPTG at 30°C for 24 hours, maintaining pH at 7.5.
-
Harvest the cells by centrifugation.
-
-
Whole-Cell Biocatalysis:
-
Resuspend the harvested cells in a reaction buffer containing 500 mM 3-isobutylglutarimide (IBI), 20 g/L glucose, and 5 mM Mn²⁺.
-
Maintain the reaction at 50 °C and pH 7.5 (controlled with NaOH).
-
Monitor the reaction progress by taking samples every 2 hours for HPLC analysis.[3]
-
-
Product Isolation and Conversion to (S)-Pregabalin:
-
After the reaction, isolate the (R)-3-isobutylglutaric acid monoamide (R-IBM).
-
Dissolve 3.0 g of R-IBM in 3.5 mL of 5.0 M NaOH.
-
In a separate flask, add 3.06 g of bromine dropwise to 11.0 mL of 5.0 M NaOH in an ice bath.
-
Add the bromine solution dropwise to the R-IBM solution and heat to 80°C for 2 hours.
-
Adjust the pH to 5.0 with hydrochloric acid, cool in an ice bath, filter, wash with water, and dry to obtain (S)-Pregabalin.[3]
-
Data Presentation:
| Enzyme | Substrate Concentration | Conversion (molar yield) | Enantiomeric Excess (ee) of R-IBM (%) | Final Yield of (S)-Pregabalin |
| Engineered D-hydantoinase (M63AL65HC317T) | 500 mM | 99% | 99.8 | 93.8% |
Lipase-Catalyzed Desymmetrization of 3-Alkylglutarate Diesters
Candida antarctica lipase (B570770) B (CAL-B) can catalyze the desymmetrization of prochiral 3-alkylglutaric acid diesters to produce optically active 3-alkylglutaric acid monoesters. The choice of the ester group can influence the stereoselectivity, with allyl esters showing superior results.
Experimental Workflow:
Caption: Workflow for CAL-B catalyzed desymmetrization.
Experimental Protocol (General):
-
Substrate Preparation: Synthesize diallyl 3-isobutylglutarate by esterification of this compound with allyl alcohol.
-
Enzymatic Hydrolysis:
-
Disperse the diallyl 3-isobutylglutarate in a phosphate (B84403) buffer solution.
-
Add immobilized CAL-B (e.g., Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction for the formation of the monoester.
-
-
Product Isolation and Hydrolysis:
-
Extract the (S)-monoester from the reaction mixture.
-
Hydrolyze the remaining ester group under acidic or basic conditions to yield (S)-3-isobutylglutaric acid.
-
Data Presentation:
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of (S)-Monoester (%) |
| Diallyl 3-isobutylglutarate | CAL-B | High | >90 |
Chemical Asymmetric Synthesis Approaches
While biocatalytic methods are highly efficient, chemical asymmetric synthesis provides alternative routes, often utilizing chiral auxiliaries or catalysts.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective alkylation reactions to introduce the isobutyl group stereoselectively.
Reaction Pathway:
Caption: Synthesis using a chiral auxiliary.
Experimental Protocol (Conceptual):
-
Acylation: Acylate a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with a derivative of glutaric acid.
-
Enolate Formation: Generate a stereochemically defined enolate using a suitable base and Lewis acid (e.g., LDA and TiCl₄).
-
Diastereoselective Alkylation: React the enolate with an isobutyl halide (e.g., isobutyl iodide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high diastereoselectivity.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide) to afford (S)-3-isobutylglutaric acid.
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of a suitable prochiral olefin precursor, such as 3-isobutylideneglutaric acid, can provide direct access to (S)-3-isobutylglutaric acid. The choice of a chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity.
Reaction Scheme:
Caption: Asymmetric hydrogenation pathway.
Experimental Protocol (General):
-
Catalyst Preparation: Prepare the chiral rhodium catalyst in situ by mixing a rhodium precursor (e.g., [Rh(COD)₂]BF₄) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos).
-
Hydrogenation:
-
Dissolve the prochiral substrate (3-isobutylideneglutaric acid) in a suitable solvent (e.g., methanol, ethanol).
-
Add the chiral rhodium catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction at a specified temperature until the reaction is complete.
-
-
Product Isolation:
-
Remove the catalyst by filtration through a pad of silica (B1680970) gel.
-
Evaporate the solvent to obtain the crude product.
-
Purify by crystallization or chromatography to yield enantiomerically enriched (S)-3-isobutylglutaric acid.
-
Conclusion
The asymmetric synthesis of (S)-3-isobutylglutaric acid can be achieved through various efficient methods. Biocatalytic desymmetrization, particularly using engineered imidases or D-hydantoinases, offers a highly enantioselective and sustainable route with the potential for high yields. Chemical methods, including the use of chiral auxiliaries and asymmetric hydrogenation, provide versatile and well-established alternatives. The choice of synthetic strategy will depend on factors such as scale, cost, and available expertise. The protocols and data presented here serve as a comprehensive guide for researchers in the development and optimization of these important synthetic transformations.
References
- 1. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desymmetric hydrolysis of prochiral imide for S-pregabalin synthesis by rationally designed d-hydantoinase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Application Notes and Protocols: 3-Isobutylglutaric Acid as a Novel Scaffold for NSAID Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The majority of traditional NSAIDs are carboxylic acid-containing compounds that competitively inhibit cyclooxygenase (COX) enzymes. While 3-isobutylglutaric acid is a well-known precursor in the synthesis of pregabalin, its potential as a scaffold for the development of novel NSAIDs remains largely unexplored. This document outlines the prospective application of this compound as a foundational molecule for designing a new generation of NSAIDs. By leveraging its dicarboxylic acid structure, novel derivatives can be synthesized with the aim of modulating COX inhibition and improving safety profiles. These notes provide a theoretical framework, synthesis strategies, and detailed experimental protocols for the evaluation of new chemical entities derived from this compound.
Introduction to this compound
This compound, with the CAS number 75143-89-4, is a dicarboxylic acid featuring an isobutyl side chain.[1] Its chemical structure presents unique opportunities for drug design, particularly in the realm of NSAIDs. The presence of two carboxylic acid groups allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and to develop prodrugs or dual-action agents. The isobutyl group can contribute to the lipophilicity of the molecule, potentially influencing its interaction with the hydrophobic channels of the COX enzymes.
Design Rationale for this compound-Based NSAIDs
The design of novel NSAIDs from this compound is predicated on the established pharmacophore of existing COX inhibitors. The acidic moiety is crucial for interacting with the active site of COX enzymes.[2] By modifying one of the carboxylic acid groups of this compound into various functional groups (e.g., esters, amides, heterocycles), it is possible to fine-tune the molecule's potency, selectivity (COX-1 vs. COX-2), and pharmacokinetic properties.[3] The second carboxylic acid group can be retained to mimic the acidic functionality of traditional NSAIDs or can be further modified to explore novel interactions with the enzyme or to develop compounds with a dual mechanism of action.
A key strategy in modern NSAID design is the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity.[4] The dicarboxylic nature of this compound provides a versatile platform for applying such strategies.
Hypothetical NSAID Candidates from this compound
Based on the core structure of this compound, several classes of potential NSAID candidates can be envisioned:
-
Mono-aryl derivatives: One of the carboxylic acid groups can be converted into an amide or ester linked to an aromatic ring, a common feature in many NSAIDs.
-
Di-aryl derivatives: Both carboxylic acid groups can be functionalized with aromatic moieties to explore interactions with both the primary active site and secondary binding pockets of COX enzymes.
-
Heterocyclic derivatives: The carboxylic acid groups can be used as starting points for the synthesis of various heterocyclic rings known to be present in potent anti-inflammatory agents.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of designed this compound derivatives (designated as IBG-NSAID-X) compared to known NSAIDs. This data is illustrative and would need to be confirmed by experimental studies.
Table 1: In Vitro COX Inhibition Assay Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| IBG-NSAID-1 | 15 | 0.5 | 30 |
| IBG-NSAID-2 | 25 | 1.2 | 20.8 |
| IBG-NSAID-3 | 5 | 5 | 1 |
| Ibuprofen | 12.7 | >50 | <0.25 |
| Celecoxib | >100 | 0.055 | >1818 |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound (Dose) | Carrageenan-Induced Paw Edema (% Inhibition) | Acetic Acid-Induced Writhing (% Inhibition) | Ulcer Index (Severity Score) |
| IBG-NSAID-1 (20 mg/kg) | 65 | 70 | 1.5 |
| IBG-NSAID-2 (20 mg/kg) | 55 | 62 | 1.2 |
| IBG-NSAID-3 (20 mg/kg) | 40 | 45 | 2.5 |
| Ibuprofen (20 mg/kg) | 50 | 60 | 3.0 |
| Celecoxib (10 mg/kg) | 70 | 75 | 0.5 |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of potential NSAIDs derived from this compound.
Protocol 1: Synthesis of Mono-Amide Derivatives of this compound
This protocol describes a general method for the synthesis of mono-amide derivatives, which are potential NSAID candidates.
Materials:
-
3-Isobutylglutaric anhydride (B1165640)
-
Substituted aniline (B41778)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3-isobutylglutaric anhydride (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired substituted aniline (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-amide derivative.
Protocol 2: In Vitro COX Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid
-
Test compounds dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control and a known inhibitor (e.g., celecoxib) as a positive control.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol describes the evaluation of the anti-inflammatory effects of the synthesized compounds in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Carrageenan solution (1% in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (e.g., ibuprofen), and test compound groups.
-
Administer the test compounds or vehicle orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol 4: Gastric Ulcerogenicity Assay
This protocol is for assessing the potential of the synthesized compounds to cause gastric damage.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Dissecting microscope
Procedure:
-
Administer the test compounds or vehicle orally to fasted rats for 3 consecutive days.
-
On the fourth day, sacrifice the animals and remove their stomachs.
-
Open the stomachs along the greater curvature and wash with saline.
-
Examine the gastric mucosa for any signs of ulceration, hemorrhage, or erosion under a dissecting microscope.
-
Score the ulcer severity based on a predefined scale (e.g., 0 for no ulcers, 1 for mild, 2 for moderate, 3 for severe).
-
Calculate the ulcer index for each group.
Visualizations
Caption: Experimental workflow for NSAID development from this compound.
Caption: Mechanism of action for hypothetical this compound-based NSAIDs.
Caption: Decision tree for the design of this compound-based NSAIDs.
References
- 1. Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of 3-Isobutylglutaric Acid in Flavor and Fragrance Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isobutylglutaric acid, a dicarboxylic acid primarily recognized as a key intermediate in the synthesis of the pharmaceutical agent pregabalin, possesses a unique branched structure that makes it a candidate for exploration in the flavor and fragrance industry.[1] While direct applications of the acid are limited, its derivatives, particularly esters, hold potential for contributing novel and complex aroma profiles. This document outlines the potential applications of this compound in this field, providing detailed protocols for the synthesis of novel ester derivatives and hypothetical organoleptic data to guide further research.
Introduction
The flavor and fragrance industry is in constant pursuit of new molecules that can provide unique and desirable sensory experiences. Carboxylic acid esters are a well-established class of compounds that contribute significantly to the fruity and floral notes found in many natural and synthetic scents.[2][3][4] The structure of the parent carboxylic acid and alcohol determines the resulting ester's aroma profile.[5] Dicarboxylic acids and their esters are also utilized in cosmetics, functioning as pH adjusters, skin conditioning agents, and fragrance ingredients.[6]
This compound (3-IBGA), with its C9 branched-chain structure, presents an interesting scaffold for the creation of novel fragrance molecules. The isobutyl group can impart a characteristic fruity or malty note, while the dicarboxylic nature of the acid allows for the synthesis of mono- and di-esters, leading to a wide range of potential aroma compounds with varying volatilities and scent profiles.
Potential Applications in Flavor and Fragrance
The application of this compound in the flavor and fragrance sector is primarily envisioned through its conversion to various ester derivatives. The two carboxylic acid groups offer the possibility of creating mono-esters, where one acid group is reacted with an alcohol, and di-esters, where both are functionalized. This versatility allows for the fine-tuning of olfactory properties such as scent profile, tenacity, and volatility.
Hypothetical Aroma Profiles of 3-Isobutylglutarate Esters:
Based on the general principles of fragrance chemistry, where the scent of an ester is a combination of its acid and alcohol moieties, we can predict the potential aroma profiles of various 3-isobutylglutarate esters. The isobutylglutaric acid backbone might contribute a subtle, sweet, or waxy background note, which would be modified by the characteristic scent of the alcohol.
| Ester Derivative | Alcohol Used | Predicted Aroma Profile | Potential Application |
| Mono-ethyl 3-isobutylglutarate | Ethanol (B145695) | Mildly fruity, slightly waxy, with a hint of green apple | Top to mid-note in fruity and green fragrance compositions |
| Di-ethyl 3-isobutylglutarate | Ethanol | More pronounced fruity notes, reminiscent of pear and apple | Mid-note in floral and fruity bouquets |
| Mono-isoamyl 3-isobutylglutarate | Isoamyl alcohol | Strong banana and pear notes with a creamy, sweet background | Key component in fruity and gourmand fragrances |
| Di-isoamyl 3-isobutylglutarate | Isoamyl alcohol | Intense, long-lasting fruity aroma with banana and tropical notes | Base note in fruity compositions, providing substantivity |
| Mono-benzyl 3-isobutylglutarate | Benzyl alcohol | Sweet, floral (jasmine-like) with a subtle fruity undertone | Mid to base note in floral and oriental fragrances |
| Di-benzyl 3-isobutylglutarate | Benzyl alcohol | Rich, deep floral scent with balsamic and fruity nuances | Fixative and base note in high-end perfumery |
| Mono-phenethyl 3-isobutylglutarate | Phenethyl alcohol | Rosy, floral, with a honey-like sweetness | Mid-note in rose and other floral accords |
| Di-phenethyl 3-isobutylglutarate | Phenethyl alcohol | Intense and long-lasting rose and hyacinth character | Base note in deep floral and romantic fragrances |
Experimental Protocols
The synthesis of 3-isobutylglutarate esters can be achieved through standard esterification methods, such as Fischer-Speier esterification.
Protocol 1: Synthesis of Mono-ethyl 3-isobutylglutarate
Materials:
-
This compound (1 mole equivalent)
-
Ethanol (1.5 mole equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mole equivalent)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethanol, and toluene.
-
Slowly add the catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude mono-ethyl 3-isobutylglutarate.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Di-ethyl 3-isobutylglutarate
Materials:
-
This compound (1 mole equivalent)
-
Ethanol (3 mole equivalents)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Follow the same procedure as for the mono-ester, but with an increased amount of ethanol to favor the formation of the di-ester.
-
The reaction time may need to be extended to ensure complete conversion.
-
Purification by vacuum distillation will likely require higher temperatures compared to the mono-ester.
Visualizations
Caption: General workflow for the synthesis of 3-isobutylglutarate esters.
References
- 1. nbinno.com [nbinno.com]
- 2. dropofodor.com [dropofodor.com]
- 3. Twig - Esters and Perfumes : Twig [twig-world.com]
- 4. imbibeinc.com [imbibeinc.com]
- 5. fraterworks.com [fraterworks.com]
- 6. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of dicarboxylic acids, salts, and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-isobutylglutaric acid, a key intermediate in the synthesis of pharmaceuticals like Pregabalin. The protocols herein describe validated methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accuracy, precision, and reliability for research and quality control purposes.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for the quantification of Isobutylglutarmonoamide, a structurally similar compound. It is recommended to perform a full method validation for this compound according to ICH guidelines.
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil BDS C18 column (250 mm length, 4.6 mm internal diameter, 5 µm particle size).
1.2. Reagents and Mobile Phase:
-
Ammonium (B1175870) dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase Preparation: Dissolve 4.75 grams of ammonium dihydrogen phosphate in 1000 ml of HPLC-grade water. Adjust the pH to 3.00 ± 0.05 with 10% orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in an 80:20 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]
1.3. Chromatographic Conditions:
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
1.4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a standard stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data (for Isobutylglutarmonoamide - adaptable for this compound with validation)
| Parameter | Result |
| Linearity Range | 12.5 to 75 µg/ml |
| Correlation Coefficient (R²) | > 0.999[1] |
| Retention Time | Approximately 8.0 ± 1.0 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for carboxylic acids.
Experimental Protocol
2.1. Instrumentation:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
2.2. Reagents:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous pyridine (B92270) or acetonitrile.
-
Internal Standard: A suitable internal standard, such as a deuterated analog of this compound or a structurally similar dicarboxylic acid not present in the sample.
2.3. Sample Preparation and Derivatization:
-
Extraction (from biological matrices): For samples in biological fluids, a liquid-liquid extraction is recommended. Acidify the sample with hydrochloric acid and extract with an organic solvent like ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization: To the dried extract or a known amount of the pure sample, add the internal standard. Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) and the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS). Cap the vial tightly and heat at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[2] After cooling to room temperature, the sample is ready for injection.
2.4. GC-MS Conditions:
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-20°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230-250°C
-
Mass Spectrometer Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.
2.5. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data (General for Dicarboxylic Acids - requires validation for this compound)
| Parameter | Expected Range |
| Limit of Detection (LOD) | Low pg to ng range |
| Limit of Quantification (LOQ) | Low pg to ng range |
| Linearity | Typically over 2-3 orders of magnitude |
| Recovery | 80-120% |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the GC-MS Analysis of 3-Isobutylglutaric Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylglutaric acid is a dicarboxylic acid that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to pregabalin.[1] Accurate and reliable quantification of this compound and its derivatives is essential for process monitoring, quality control, and research in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of these compounds, offering high sensitivity and selectivity. However, due to the low volatility of dicarboxylic acids, derivatization is a necessary step to convert them into more volatile and thermally stable forms suitable for GC-MS analysis.[2]
This document provides detailed application notes and protocols for the analysis of this compound and its derivatives by GC-MS, with a focus on trimethylsilyl (B98337) (TMS) derivatization.
Experimental Protocols
Sample Preparation and Derivatization
The following protocol is a general guideline for the derivatization of this compound in a non-biological matrix. For biological samples such as urine or plasma, an initial liquid-liquid extraction or solid-phase extraction is recommended to remove interfering substances.[3]
Materials:
-
This compound standard
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Internal Standard (e.g., deuterated this compound or a structurally similar, non-interfering compound)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean, dry GC vial. If the sample is a liquid, evaporate it to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known concentration of the internal standard to the vial.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[4]
-
Cooling and Analysis: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temp. | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 5 minutes |
Selected Ion Monitoring (SIM) for Quantification:
For quantitative analysis, specific ions for the di-TMS derivative of this compound should be monitored. Based on the structure, characteristic ions would include the molecular ion and fragments resulting from the loss of methyl and trimethylsilyl groups.
Data Presentation
The following table provides an example of how quantitative data for the analysis of this compound could be presented. Note: The following data is illustrative and should be determined experimentally for each specific assay.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound-diTMS | 12.5 | 317 | 245 | 73 | 0.1 | 0.5 | 95 ± 5 |
Visualizations
Experimental Workflow
Derivatization Reaction
References
Application Note: HPLC Methods for Purity Assessment of 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylglutaric acid is a key intermediate in the synthesis of various pharmaceuticals, most notably pregabalin (B1679071), an anticonvulsant and analgesic drug. The purity of this compound is critical as impurities can be carried through the synthesis process and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical intermediates. This document provides detailed protocols for the determination of this compound purity using reverse-phase HPLC with UV detection.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This compound, a dicarboxylic acid, can be analyzed by reverse-phase HPLC, often with an acidic mobile phase to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. Purity is assessed by separating the main compound from any potential impurities, and the relative peak areas are used to calculate the purity percentage.
Experimental Protocols
Two primary methods are presented here. Method 1 is a general-purpose reverse-phase HPLC method suitable for routine purity assessment. Method 2 is adapted from the United States Pharmacopeia (USP) guidelines for the analysis of pregabalin and its related compounds, offering a more rigorous approach.
Method 1: General Reverse-Phase HPLC for Purity Assessment
This method is a robust starting point for the analysis of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 80% A / 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial mobile phase conditions (80:20 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
-
Inject the standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: USP-Based Method for Related Compounds
This method is based on the analysis of pregabalin and its impurities, including this compound, as described in USP documentation.[2] It employs a gradient elution for better separation of potential impurities.
Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm (or similar L1 column) |
| Mobile Phase | A: Buffer:Acetonitrile:Methanol (8:1:1 v/v/v)B: Acetonitrile |
| Buffer | 0.02 M Potassium Phosphate (B84403) Monobasic, pH adjusted to 2.5 with Phosphoric Acid |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 40 | |
| 50 | |
| 51 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | 20 µL |
Reagent and Sample Preparation
-
Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase A: Prepare a mixture of Buffer, Acetonitrile, and Methanol in the ratio of 8:1:1. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of acetonitrile, methanol, and buffer in a ratio of 1:1:8.[2]
-
Standard Solution (0.005 mg/mL): Prepare a stock solution of this compound reference standard at a concentration of 0.5 mg/mL in diluent. Dilute this stock solution 1:100 with diluent to get a final concentration of 0.005 mg/mL.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
-
Inject the standard solution. The signal-to-noise ratio for the this compound peak should be not less than 10.
-
Inject the sample solution. The tailing factor for the this compound peak should be between 0.8 and 1.5.
Purity Calculation
The amount of any impurity is calculated against the area of the diluted standard.
The purity is then calculated as:
Data Presentation
Table 1: Summary of HPLC Method Parameters
| Parameter | Method 1 | Method 2 (USP-Based) |
| Column | Hypersil BDS C18, 250x4.6mm, 5µm | Inertsil ODS-3V, 250x4.6mm, 5µm |
| Mobile Phase | A: 0.1% H₃PO₄ in H₂OB: Acetonitrile | A: Buffer:ACN:MeOH (8:1:1)B: Acetonitrile |
| Elution | Isocratic (80:20) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 40 °C |
| Detection | 210 nm | 210 nm |
| Injection Volume | 10 µL | 20 µL |
| Sample Conc. | 0.5 mg/mL | 0.5 mg/mL |
Visualizations
Caption: Experimental workflow for HPLC purity assessment of this compound.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable approaches for the purity assessment of this compound. Method 1 offers a straightforward isocratic separation suitable for routine quality control, while Method 2 provides a more comprehensive gradient separation for the detection of a wider range of potential impurities, aligning with pharmacopeial standards. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of validation. Proper system suitability checks are essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols for the Derivatization of 3-Isobutylglutaric Acid for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isobutylglutaric acid is a dicarboxylic acid that serves as a key intermediate in the synthesis of various organic molecules and is structurally related to important biological compounds. Accurate and sensitive quantification of this compound in various matrices is crucial for process monitoring, quality control, and metabolic studies. Due to its low volatility and high polarity, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a critical sample preparation step that converts this compound into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and enabling sensitive and reliable quantification by GC-mass spectrometry (GC-MS).[1] Similarly, for liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic retention and separation.[2][3]
This document provides detailed application notes and protocols for the derivatization of this compound for analysis by GC-MS and LC-MS. The most common and effective derivatization techniques, including silylation and esterification for GC-MS, and a charge-reversal derivatization for LC-MS, are described in detail.
Methods for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization is essential to increase the volatility of this compound. The two primary methods for derivatizing carboxylic acids are silylation and esterification.[4]
Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[5][6] Silylating reagents replace the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. This process reduces the polarity and increases the volatility of the analyte.[7] Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.
Experimental Workflow for Silylation
Figure 1: Silylation workflow for this compound.
Protocol for Silylation with BSTFA
This protocol is adapted from general procedures for organic acid analysis.[8]
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer an aliquot of the sample (e.g., 100 µL of a solution) into a clean, dry reaction vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[5]
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly.
-
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data (Representative)
The following table provides typical GC-MS parameters for the analysis of silylated organic acids.[8][9] Specific parameters for the di-TMS derivative of this compound should be optimized.
| Parameter | Value |
| GC Column | Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm, 0.25 µm film thickness[8] |
| Injector Temperature | 270 °C[8] |
| Oven Program | 50°C (1 min), then ramp to 290°C[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Note: The provided values are illustrative and require optimization for the specific analyte and instrument.
Esterification (e.g., Methylation)
Esterification converts carboxylic acids into their corresponding esters, which are more volatile.[10] A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[10][11] For analytical purposes, derivatization with reagents like BF3-methanol or diazomethane (B1218177) is also employed.
Experimental Workflow for Esterification
Figure 2: Esterification workflow for this compound.
Protocol for Esterification with BF3-Methanol
Materials:
-
Sample containing this compound
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., containing 1-10 mg of this compound) into a reaction vial. If in solution, evaporate the solvent.
-
Derivatization:
-
Add 2 mL of 14% BF3-Methanol to the vial.
-
Seal the vial and heat at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new vial.
-
-
Washing and Drying:
-
Wash the hexane extract with 1 mL of saturated NaCl solution.
-
Dry the hexane layer over a small amount of anhydrous Na2SO4.
-
-
Concentration and Analysis:
-
Carefully evaporate the hexane to the desired final volume under a gentle stream of nitrogen.
-
The sample is ready for GC-MS analysis.
-
Quantitative Data (Representative)
The following table provides typical performance data for the analysis of organic acid esters by GC-MS.[4]
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.0 - 10 µg/mL |
| Limit of Quantification (LOQ) | 3.5 - 30 µg/mL |
| Recovery | 95 - 105% |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 10% |
Note: These values are for similar organic acids and should be determined specifically for this compound dimethyl ester.
Methods for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
While this compound can be analyzed directly by LC-MS, derivatization can significantly improve sensitivity, especially in complex matrices.[12] Derivatization for LC-MS often aims to introduce a readily ionizable group or a group that improves chromatographic retention on reversed-phase columns.[2][3]
Charge-Reversal Derivatization with DmPABr
Dimethylaminophenacyl bromide (DmPABr) is a derivatizing reagent that reacts with carboxylic acids to form esters.[3] This process reverses the polarity of the carboxyl groups from negative to positive, enhancing detection in positive ion mode ESI-MS/MS.[3]
Experimental Workflow for LC-MS Derivatization
Figure 3: LC-MS derivatization workflow.
Protocol for Derivatization with DmPABr
This protocol is based on a general method for dicarboxylic acids.[3]
Materials:
-
Sample containing this compound
-
Dimethylaminophenacyl bromide (DmPABr)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Heating block
-
LC-MS/MS system
Procedure:
-
Sample Extraction:
-
Acidify the aqueous sample with HCl to pH 2-3.
-
Extract the this compound with ethyl acetate (e.g., 3 x 1 mL).
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 20 µL of 10 mg/mL DmPABr in acetonitrile.
-
Add 10 µL of DIPEA.
-
Seal the vial and heat at 60°C for 1 hour.
-
-
Analysis:
-
Cool the sample to room temperature.
-
The sample can be directly injected or diluted with the mobile phase before LC-MS/MS analysis.
-
Quantitative Data (Representative)
The following table shows typical LC-MS/MS parameters for the analysis of derivatized dicarboxylic acids.[2][13]
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity (r²) | > 0.99 |
| LLOQ | 0.1 - 1.0 ng/mL |
Note: MRM transitions need to be optimized for the specific DmPABr derivative of this compound.
Chiral Derivatization for Enantiomeric Separation
For the separation of enantiomers of chiral molecules like this compound (if a chiral center is present or introduced), chiral derivatization can be employed. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral chromatographic column.
A common approach is the use of chiral alcohols or amines to form diastereomeric esters or amides, respectively. For example, reacting this compound with a chiral alcohol like (-)-menthol or a chiral amine like (S)-(-)-α-phenylethylamine in the presence of a coupling agent would yield diastereomers separable by GC or LC. The choice of the chiral derivatizing agent and the analytical conditions needs to be carefully optimized for baseline separation of the diastereomers.
Conclusion
The derivatization of this compound is a crucial step for its reliable and sensitive analysis by chromatographic techniques. For GC-MS, silylation with reagents like BSTFA or esterification with BF3-methanol are robust methods to increase volatility and improve peak shape. For LC-MS/MS, derivatization with agents such as DmPABr can significantly enhance ionization efficiency and chromatographic retention, leading to lower detection limits. The choice of the derivatization method will depend on the analytical platform, the sample matrix, and the specific requirements of the analysis, such as the need for chiral separation. The protocols and data presented herein provide a solid foundation for the development and validation of analytical methods for this compound.
References
- 1. familiasga.com [familiasga.com]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Isobutylglutaric Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-isobutylglutaric acid as a key intermediate in organic synthesis, with a primary focus on the preparation of the anticonvulsant and analgesic drug, Pregabalin.
Introduction
This compound, a dicarboxylic acid with the chemical formula C₉H₁₆O₄, is a crucial building block in the pharmaceutical industry.[1] Its structure is particularly well-suited for the synthesis of gamma-aminobutyric acid (GABA) analogues, which are a class of drugs with significant therapeutic applications. The most prominent application of this compound is as a precursor in the industrial synthesis of (S)-Pregabalin, marketed as Lyrica®, which is used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2]
Application: Synthesis of (S)-Pregabalin
The synthesis of (S)-Pregabalin from this compound is a multi-step process that involves the formation of key intermediates. A common and industrially scalable pathway proceeds through the following stages:
-
Synthesis of this compound: Preparation of the foundational building block.
-
Formation of 3-Isobutylglutaric Anhydride (B1165640): Cyclization of the diacid to form a reactive anhydride.
-
Amidation to (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH): Ring-opening of the anhydride with ammonia (B1221849).
-
Optical Resolution of CMH: Separation of the desired (R)-enantiomer from the racemic mixture.
-
Hofmann Rearrangement: Conversion of (R)-CMH to (S)-Pregabalin.
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway from isovaleraldehyde to (S)-Pregabalin.
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in the synthesis of (S)-Pregabalin from this compound.
Table 1: Synthesis of this compound
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Purity | Reference |
| Isovaleraldehyde, Diethyl Malonate | Di-n-propylamine / Cyclohexane (B81311) | Reflux, 50-55°C for 3-5h, then reflux with HCl at 100-125°C for 50-100h | 76.14% | 93.64% (GC) | [3] |
| Isovaleraldehyde, Diethyl Malonate | Di-n-propylamine / Cyclohexane | Reflux, 50-55°C for 3-5h, then reflux with HBr at 100-125°C for 6-10h | 71% | 93.59% (GC) | [3] |
| Isovaleraldehyde, Diethyl Malonate | Hexahydropyridine, Acetic Acid / Cyclohexane | Reflux for 3h, then heating with NaCl/DMSO/H₂O at 185°C for 3h | - | - | [4] |
Table 2: Synthesis of (S)-Pregabalin from this compound Intermediates
| Starting Material | Reagents | Reaction Step | Yield | Optical Purity (ee) | Reference |
| This compound | Acetic Anhydride | Anhydride Formation | - | - | [5] |
| 3-Isobutylglutaric Anhydride | Aqueous Ammonia | Amidation to (±)-CMH | - | - | [6] |
| (±)-CMH | (R)-(+)-α-phenylethylamine | Resolution | - | - | [7] |
| (R)-CMH | Bromine, NaOH | Hofmann Rearrangement | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
Materials:
-
Isovaleraldehyde
-
Diethyl malonate
-
Di-n-propylamine
-
Cyclohexane
-
35% Hydrochloric acid
-
Round bottom flask with reflux condenser and mechanical stirrer
Procedure:
-
To a suitable reactor, add isovaleraldehyde (e.g., 1.0 kg, 11.61 mole) and cyclohexane (e.g., 1.35 L).
-
Add di-n-propylamine (e.g., 53.45 g).
-
Heat the reaction mixture to reflux and remove water azeotropically.
-
After complete water removal, distill off the cyclohexane.
-
Cool the reaction mass to 30-35°C and add diethyl malonate (e.g., 2.027 kg, 12.67 mole) followed by di-n-propylamine (e.g., 106.91 g).
-
Heat the reaction mass to 50-55°C for 3-5 hours.
-
Cool the mixture to 25-30°C and add an aqueous solution of hydrochloric acid (e.g., 19.79 L of 35% HCl in 3.95 L of water).
-
Reflux the mixture at 100-125°C for 50-100 hours.
-
Cool the reaction mass to 25-30°C and extract with toluene.
-
Distill off the toluene to obtain this compound.
Protocol 2: Preparation of 3-Isobutylglutaric Anhydride[7]
Materials:
-
This compound
-
Acetyl chloride
-
Distillation apparatus
Procedure:
-
Combine this compound (e.g., 156 g) and acetyl chloride (e.g., 130 g).
-
Reflux the mixture for 16 hours.
-
Distill at atmospheric pressure until the distillate reflux temperature reaches 135°C.
-
Cool the mixture and perform vacuum distillation to obtain this compound anhydride.
Protocol 3: Synthesis of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid (CMH)[6]
Materials:
-
3-Isobutylglutaric anhydride
-
Methyl tert-butyl ether
-
Concentrated hydrochloric acid
Procedure:
-
Combine aqueous ammonia (e.g., 308 g of 28% ammonium hydroxide), water (e.g., 431 g), and methyl tert-butyl ether (e.g., 200 g) and cool to 15°C.
-
Add this compound anhydride and allow the reaction mixture to warm to 50-60°C.
-
Cool the reaction mixture to 20-25°C.
-
Evaporate the solvent and adjust the pH of the solution to 1.0 with concentrated hydrochloric acid.
-
Add water (e.g., 200 mL) and filter the mixture.
-
Wash the solid with water (e.g., 200 mL).
-
Dry the solid under reduced pressure to give (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.
Protocol 4: Hofmann Rearrangement of (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid to (S)-Pregabalin[7]
Materials:
-
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid
-
50% Sodium hydroxide solution
-
Bromine
-
37% Hydrochloric acid solution
Procedure:
-
Dissolve (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid (e.g., 30 g) in water (e.g., 28 g) and 50% sodium hydroxide solution (e.g., 12.6 g) and cool to 5°C.
-
In a separate flask, combine water (e.g., 85 g), 50% sodium hydroxide solution (e.g., 53 g), and bromine (e.g., 30.6 g) while maintaining a temperature of less than 10°C.
-
Add the bromine solution to the solution of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and warm until a temperature of 80°C is reached.
-
Cool the solution to 45°C and quench with 37% hydrochloric acid solution (e.g., 42 g).
-
Heat the mixture to 89°C and then cool to 3°C to precipitate (S)-Pregabalin.
Mechanism of Action of Pregabalin
Pregabalin exerts its therapeutic effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][8] This modulation of neurotransmitter release is believed to be the primary mechanism behind its analgesic, anticonvulsant, and anxiolytic properties.[2]
Caption: Mechanism of action of Pregabalin.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of pharmaceuticals. Its application in the synthesis of Pregabalin highlights its industrial importance. The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further research into enantioselective syntheses and the development of more efficient catalytic systems will continue to enhance the utility of this compound in the future.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102964263A - Process for preparing (+/-)-3-(Carbamoymethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Desymmetrization of 3-Isobutylglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The desymmetrization of prochiral molecules is a powerful strategy in asymmetric synthesis, enabling the efficient generation of chiral building blocks from readily available achiral starting materials. 3-Isobutylglutaric anhydride (B1165640) is a key prochiral intermediate, particularly valuable in the pharmaceutical industry for the synthesis of bioactive molecules such as (S)-Pregabalin, a widely used anticonvulsant and analgesic. This document provides detailed application notes and protocols for the catalytic enantioselective desymmetrization of 3-isobutylglutaric anhydride and its derivatives, focusing on organocatalytic, metal-catalyzed, and enzymatic methods.
Data Presentation
The following tables summarize the quantitative data for various desymmetrization strategies, providing a comparative overview of their efficiency and stereoselectivity.
Table 1: Organocatalytic Desymmetrization of meso-Glutaric Anhydrides using Modified Cinchona Alkaloids
| Catalyst (mol%) | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (DHQD)₂AQN (5) | cis-Cyclohexane-1,2-dicarboxylic acid anhydride | Methanol (B129727) (10 equiv) | Toluene | RT | 2 | ~100 | 85 | [1] |
| (DHQD)₂AQN (5) | cis-Cyclohexane-1,2-dicarboxylic acid anhydride | Methanol (10 equiv) | Ether | -20 | - | - | 98 | [1] |
| Quinine-derived sulfonamide | 3-Substituted glutaric anhydride | Methanol | Various | - | - | High | High | N/A |
| Thiourea-derived cinchona alkaloid | meso-Anhydrides | Methanol | Various | RT | - | 90-99 | 83-96 | N/A |
Note: Data for specific 3-isobutylglutaric anhydride was not explicitly available in the searched literature for this category, hence data for analogous substrates is presented.
Table 2: Ni₂-Schiff Base Catalyzed Desymmetrization of meso-Glutaric Anhydrides
| Catalyst | Substrate | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| (S,S)-Ni₂-(Schiff base) complex | 3-Methylglutaric anhydride | Methanol | CHCl₃ | up to 99 | up to 94 | N/A |
| (R,R)-Ni₂-(Schiff base) complex | 3-Methylglutaric anhydride | Methanol | CHCl₃ | up to 99 | up to 94 | N/A |
Note: Detailed quantitative data for 3-isobutylglutaric anhydride was not available in the abstracts. The data is for a closely related substrate.
Table 3: Enzymatic Desymmetrization of 3-Isobutylglutarimide
| Enzyme | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Wild-type BpIH | 3-Isobutylglutarimide (IBI) | (R)-3-Isobutylglutaric acid monoamide (R-IBM) | 38.15 | >99.9 | [2] |
| Mutant Y37FH133NS226I (YHS-I) | 3-Isobutylglutarimide (IBI) | (R)-3-Isobutylglutaric acid monoamide (R-IBM) | 88.87 | >99.9 | [2] |
Experimental Protocols
Protocol 1: Enzymatic Desymmetrization of 3-Isobutylglutarimide using Engineered Imidase
This protocol describes the highly efficient and enantioselective hydrolysis of 3-isobutylglutarimide (IBI) to (R)-3-isobutylglutaric acid monoamide (R-IBM), a direct precursor to (S)-Pregabalin, using a rationally engineered imidase (BpIH mutant Y37FH133NS226I).[2]
Materials:
-
3-Isobutylglutarimide (IBI)
-
Wet cells of E. coli expressing the Y37FH133NS226I mutant of BpIH
-
Tris-HCl buffer (50 mmol L⁻¹, pH 8.0)
-
1 mol L⁻¹ NaOH
-
Mobile phase for HPLC analysis
Procedure:
-
Prepare a 200 mL reaction mixture containing:
-
35 g L⁻¹ 3-isobutylglutarimide (IBI)
-
50 mmol L⁻¹ Tris-HCl buffer (pH 8.0)
-
75 g L⁻¹ wet cells of E. coli expressing the BpIH mutant.
-
-
Maintain the reaction temperature at 40 °C.
-
Adjust and maintain the pH of the reaction mixture at 8.0 using 1 mol L⁻¹ NaOH.
-
Stir the reaction mixture.
-
Monitor the progress of the reaction by taking samples at defined intervals.
-
For analysis, dilute the samples with the mobile phase and centrifuge.
-
Analyze the supernatant by HPLC to determine the conversion rate and enantiomeric excess of the product, (R)-3-isobutylglutaric acid monoamide (R-IBM).
Protocol 2: General Procedure for Organocatalytic Desymmetrization of meso-Glutaric Anhydrides with Methanol
This generalized protocol is based on the desymmetrization of various meso-anhydrides using modified cinchona alkaloid catalysts.[1] This can be adapted for 3-isobutylglutaric anhydride.
Materials:
-
meso-Glutaric anhydride derivative (e.g., 3-isobutylglutaric anhydride)
-
Modified cinchona alkaloid catalyst (e.g., (DHQD)₂AQN), 5 mol%
-
Methanol (10 equivalents)
-
Anhydrous ether or toluene
-
1 N HCl aqueous solution
Procedure:
-
To a solution of the meso-glutaric anhydride (1.0 equiv) in the chosen anhydrous solvent (e.g., ether), add the modified cinchona alkaloid catalyst (0.05 equiv).
-
Add methanol (10 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or -20 °C for higher enantioselectivity).
-
Monitor the reaction by TLC or GC until the starting anhydride is consumed.
-
Upon completion, quench the reaction.
-
Perform an extractive work-up with 1 N HCl to remove the catalyst.
-
Isolate the hemiester product from the organic layer.
-
Determine the yield and enantiomeric excess (by chiral GC, HPLC, or ¹H NMR analysis of a diastereomeric derivative).
Protocol 3: General Procedure for Ni₂-Schiff Base Catalyzed Desymmetrization of meso-Glutaric Anhydrides
This generalized protocol is based on the use of a bench-stable homodinuclear Ni₂-(Schiff base) complex for the desymmetrization of meso-glutaric anhydrides.
Materials:
-
meso-Glutaric anhydride derivative (e.g., 3-isobutylglutaric anhydride)
-
Ni₂-(Schiff base) complex catalyst
-
Methanol
-
Halogenated solvent (e.g., CHCl₃ or CH₂Cl₂)
Procedure:
-
Dissolve the meso-glutaric anhydride and the Ni₂-(Schiff base) catalyst in the chosen solvent.
-
Add methanol to initiate the reaction.
-
Stir the mixture at the appropriate temperature.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, work up the reaction to isolate the chiral hemiester product.
-
Purify the product by appropriate chromatographic techniques.
-
Characterize the product and determine the yield and enantiomeric excess.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the desymmetrization of 3-isobutylglutaric anhydride and its derivatives.
Caption: Workflow for the enzymatic desymmetrization of 3-isobutylglutarimide.
Caption: General workflow for organocatalytic desymmetrization.
Caption: General workflow for Ni-catalyzed desymmetrization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isobutylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Isobutylglutaric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound starts with isovaleraldehyde (B47997).[1][2] This multi-step process involves a Knoevenagel condensation, followed by a Michael addition, and finally hydrolysis and decarboxylation to yield the desired product.[1][2][3]
Q2: What are the key stages in the synthesis of this compound where yield loss can occur?
A2: Yield loss can occur at several stages of the synthesis. The primary areas for concern are incomplete reactions or side reactions during the Knoevenagel condensation and Michael addition steps, as well as inefficient hydrolysis and decarboxylation. Purification, if not optimized, can also lead to a significant reduction in the final yield.
Q3: Are there one-pot procedures available for this synthesis?
A3: Yes, one-pot syntheses have been developed to streamline the process and are often more feasible for industrial-scale production. These methods combine the Knoevenagel condensation, Michael addition, and sometimes the initial stages of hydrolysis without isolating the intermediate products.
Q4: What are some common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials (isovaleraldehyde, diethyl malonate), intermediates from the reaction sequence, and side-products. One potential side-product is the isomeric 2-carboxyethyl-5-methylhex-3-enoic acid ethyl ester, which can form during the condensation of isovaleraldehyde with diethyl malonate. Bis-adducts from the Michael addition are also a possibility if stoichiometry is not carefully controlled.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, organized by reaction stage.
Stage 1: Knoevenagel Condensation
The Knoevenagel condensation is the initial C-C bond formation step, typically reacting isovaleraldehyde with an active methylene (B1212753) compound like diethyl malonate or ethyl cyanoacetate.
Problem 1: Low or no conversion of isovaleraldehyde.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the base catalyst (e.g., piperidine, di-n-propylamine) is fresh and not degraded. - Consider using a different catalyst. A variety of catalysts, including amines and their salts, can be effective. |
| Insufficient Reaction Temperature | - The reaction may require heating to overcome the activation energy. Monitor the reaction temperature to ensure it is within the optimal range for the chosen catalyst and solvent system. |
| Presence of Water | - Water can inhibit the reaction. Ensure all glassware is dry and use anhydrous solvents. For reactions that produce water, azeotropic removal using a Dean-Stark apparatus can drive the reaction to completion. |
| Poor Quality Starting Materials | - Use freshly distilled isovaleraldehyde, as it can oxidize or polymerize on storage. - Verify the purity of the active methylene compound. |
Problem 2: Formation of side products.
| Possible Cause | Troubleshooting Steps |
| Self-condensation of Isovaleraldehyde | - Use a mild base to avoid promoting the self-condensation of the aldehyde. - Maintain a controlled reaction temperature, as higher temperatures can favor side reactions. |
| Formation of Isomeric Products | - The condensation of isovaleraldehyde with diethyl malonate can sometimes yield a mixture of isomers. Optimizing the catalyst and reaction conditions can improve selectivity. |
Stage 2: Michael Addition
In this step, a Michael donor (e.g., a second molecule of diethyl malonate) is added to the α,β-unsaturated product of the Knoevenagel condensation.
Problem 1: Low yield of the Michael adduct.
| Possible Cause | Troubleshooting Steps |
| Inefficient Nucleophile Generation | - The base used must be strong enough to deprotonate the Michael donor (e.g., diethyl malonate) to form the enolate. If the reaction is sluggish, consider a stronger base. |
| Steric Hindrance | - The structure of the isobutyl group can present some steric hindrance. Allowing for longer reaction times or slightly elevated temperatures may be necessary. |
| Retro-Michael Addition | - The Michael addition is a reversible reaction. If the product is unstable under the reaction conditions, it can revert to the starting materials. Ensure the work-up procedure is performed promptly after the reaction is complete. |
| Incorrect Stoichiometry | - Carefully control the molar ratios of the reactants. An excess of the Michael acceptor can lead to the formation of bis-adducts. |
Problem 2: Formation of multiple products.
| Possible Cause | Troubleshooting Steps |
| Bis-addition | - A common side reaction where the initial Michael adduct reacts with a second molecule of the acceptor. Use a controlled stoichiometry of reactants to minimize this. |
| Polymerization | - α,β-Unsaturated compounds can polymerize in the presence of strong bases. Use the mildest effective base and maintain a controlled temperature. |
Stage 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the ester groups followed by decarboxylation to yield this compound.
Problem 1: Incomplete hydrolysis.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance of Ester Groups | - The ester groups in the intermediate can be sterically hindered, making hydrolysis difficult. This often requires harsh conditions, such as prolonged heating with strong acid (e.g., HCl, HBr) or base (e.g., NaOH). |
| Insufficient Reaction Time or Temperature | - Hydrolysis of these intermediates can be very slow, sometimes requiring reflux for 50-100 hours.[4] Monitor the reaction progress by TLC or GC to determine the necessary reaction time. - Increasing the temperature can accelerate the reaction, but be mindful of potential side reactions. |
| Inadequate Concentration of Acid/Base | - Ensure a sufficient excess of the hydrolyzing agent is used to drive the reaction to completion. |
Problem 2: Low yield after decarboxylation.
| Possible Cause | Troubleshooting Steps |
| Incomplete Decarboxylation | - Decarboxylation typically occurs under the acidic conditions of hydrolysis, but may require sustained heating. Ensure the reaction is heated for a sufficient duration after hydrolysis is complete. |
| Side Reactions at High Temperatures | - Prolonged heating at high temperatures can lead to degradation of the product. Optimize the temperature and reaction time to find a balance between complete decarboxylation and minimal product degradation. |
Stage 4: Purification
Purification of the final product is crucial for obtaining high-purity this compound. Recrystallization is a common method.
Problem 1: Difficulty in crystallizing the product.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | - Test a range of solvents to find one in which this compound is soluble when hot but sparingly soluble when cold. Water or mixtures of organic solvents with water are often good starting points for dicarboxylic acids. |
| Presence of Oily Impurities | - If the product "oils out" instead of crystallizing, it may be due to impurities. Try washing the crude product with a non-polar solvent to remove oily residues before recrystallization. Adding activated charcoal to the hot solution can also help remove some impurities. |
| Solution is Too Dilute | - If too much solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. Concentrate the solution by carefully evaporating some of the solvent. |
Problem 2: Low recovery after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Product is Too Soluble in the Cold Solvent | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize the amount of product remaining in the mother liquor. |
| Using Too Much Solvent | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling. |
| Washing with Room Temperature Solvent | - Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving the product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) | Reference |
| Method A | Isovaleraldehyde, Diethyl malonate | di-n-propylamine, HCl | Toluene (B28343) (for extraction) | 50-55 (Michael), 100-125 (Hydrolysis) | 3-5 (Michael), 50-100 (Hydrolysis) | 76.14 | 93.64% | [4] |
| Method B | Isovaleraldehyde, Diethyl malonate | di-n-propylamine, HBr | Toluene (for extraction) | 50-55 (Michael), 100-125 (Hydrolysis) | 3-5 (Michael), 6-10 (Hydrolysis) | 71 | 93.59% | [4] |
| Method C | Isovaleraldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione | Potassium carbonate, HCl | DMSO, Dichloromethane (for extraction) | 45-50 (Michael), 100-125 (Hydrolysis) | 1-2 (Michael), 15-20 (Hydrolysis) | 66 | 70.88% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diethyl Malonate
This protocol is a generalized procedure based on commonly cited methods.
Step 1: Knoevenagel Condensation and Michael Addition (One-Pot)
-
To a reaction vessel equipped with a stirrer, condenser, and addition funnel, add isovaleraldehyde and a suitable non-polar solvent (e.g., cyclohexane).
-
Add the catalyst, which can be a mixture of an organic base (e.g., di-n-propylamine) and an organic acid (e.g., acetic acid).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark trap.
-
After the condensation is complete (as monitored by TLC or GC), cool the reaction mixture.
-
Add diethyl malonate to the reaction mixture, followed by an appropriate base to facilitate the Michael addition (e.g., di-n-propylamine).
-
Heat the reaction mixture (e.g., to 50-55 °C) for several hours until the Michael addition is complete.
Step 2: Hydrolysis and Decarboxylation
-
Cool the reaction mixture from the previous step.
-
Carefully add a strong acid, such as concentrated hydrochloric acid or hydrobromic acid.
-
Heat the mixture to reflux (typically 100-125 °C) for an extended period (6-100 hours, depending on the acid used and the specific substrate). Monitor the reaction for the disappearance of the intermediate esters.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield issues.
References
Technical Support Center: Synthesis of 3-Isobutylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves a three-step process:
-
Knoevenagel Condensation: Reaction of isovaleraldehyde (B47997) with an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate.
-
Michael Addition: The product from the Knoevenagel condensation undergoes a conjugate addition with a second molecule of the active methylene compound.
-
Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated, typically under acidic conditions, to yield this compound.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, choice of catalyst and solvent, and the molar ratio of reactants. These factors significantly influence the reaction rate, yield, and the formation of byproducts.
Q3: What are some of the common impurities encountered in the final product?
A3: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions. Specific examples include 4-isobutylpyrrolidin-2-one, which can arise from cyclization side reactions, and various incompletely hydrolyzed ester or nitrile intermediates.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product is typically determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural confirmation and identification of impurities.
Q5: What are the primary uses of this compound?
A5: this compound is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of Pregabalin, a medication used to treat epilepsy and neuropathic pain.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Knoevenagel Condensation | Optimize reaction conditions: ensure the catalyst (e.g., piperidine, di-n-propylamine) is active and used in the correct concentration. Control the reaction temperature, as higher temperatures may favor side reactions. Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. |
| Inefficient Michael Addition | The steric hindrance of the Knoevenagel product can impede the Michael addition. Consider using a stronger base or a more reactive Michael donor. Ensure adequate reaction time and temperature to facilitate the addition. |
| Incomplete Hydrolysis and Decarboxylation | Use a sufficiently strong acid (e.g., concentrated HCl or HBr) and ensure a prolonged reaction time at reflux temperature (e.g., 50-100 hours) to drive the hydrolysis and decarboxylation to completion.[2] |
| Product Loss During Workup and Purification | Optimize the extraction and purification steps. If using crystallization, select an appropriate solvent system to maximize recovery. Multiple extractions of the aqueous layer can improve yield. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Potential Cause | Recommended Solution |
| Unreacted Isovaleraldehyde | Incomplete reaction in the first step. | Ensure a slight excess of the active methylene compound. Monitor the reaction by TLC or GC to confirm the consumption of isovaleraldehyde. |
| Isovaleraldehyde Self-Condensation Product | Use of a strong base or high temperatures in the Knoevenagel condensation. | Employ a mild base (e.g., piperidine, di-n-propylamine) and maintain a moderate reaction temperature. |
| Partially Hydrolyzed Intermediates (e.g., esters, amides, nitriles) | Insufficiently harsh hydrolysis conditions (acid concentration, temperature, or reaction time). | Increase the concentration of the acid, prolong the reflux time, and ensure the temperature is consistently at the desired level.[2] |
| Byproducts from Michael Addition | Use of a strong base can lead to other condensation reactions (e.g., Claisen). | Use a milder base for the Michael addition or carefully control the reaction temperature. |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation and Michael Addition
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add isovaleraldehyde (1.0 eq), diethyl malonate (1.1 eq), and a suitable solvent such as cyclohexane.
-
Add a catalytic amount of a weak base, for example, a mixture of di-n-propylamine and acetic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically after 3-5 hours), cool the mixture to room temperature.
Step 2: Michael Addition
-
To the reaction mixture from Step 1, add a second equivalent of diethyl malonate and a suitable base (e.g., sodium ethoxide in ethanol).
-
Stir the mixture at a controlled temperature (e.g., 50-55 °C) for several hours.[2]
-
Monitor the formation of the Michael adduct by TLC or GC.
Step 3: Hydrolysis and Decarboxylation
-
After the Michael addition is complete, carefully add an excess of concentrated hydrochloric acid or hydrobromic acid to the reaction mixture.[2]
-
Heat the mixture to reflux for an extended period (50-100 hours) to ensure complete hydrolysis of the ester and nitrile groups and subsequent decarboxylation.[2]
-
After cooling, extract the aqueous layer with an organic solvent like toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).[3]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity of the final product by GC or HPLC and confirm its identity using NMR spectroscopy.
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of 3-Isobutylglutaric Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-isobutylglutaric acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from a reaction mixture?
A1: The most prevalent and effective methods for purifying this compound are liquid-liquid extraction followed by crystallization.[1][2] Common extraction solvents include ethyl acetate (B1210297), toluene, and dichloromethane.[2][3][4] After extraction, the product is typically crystallized by cooling the concentrated organic solution.[1]
Q2: My final product is an oil instead of a solid. What could be the cause?
A2: An oily product often indicates the presence of residual solvent or impurities that depress the melting point. Ensure that the solvent has been thoroughly removed, for example, by distillation under reduced pressure.[2] If impurities are suspected, consider an additional purification step like recrystallization from a suitable solvent system, such as ethyl acetate and water.[5]
Q3: What is the expected purity and yield for this compound after purification?
A3: The reported yields and purities can vary depending on the synthetic route and purification protocol. Yields can range from approximately 66% to 85%.[2][6] Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are often used to assess purity, with reported purities often exceeding 93% and sometimes reaching up to 99% after recrystallization.[2][5]
Q4: I am observing low yields after the extraction step. How can I improve this?
A4: Low extraction yields can be due to several factors. One critical parameter is the pH of the aqueous layer. Since this compound is a dicarboxylic acid, the aqueous layer must be acidified (typically to a pH of 1.0-3.0) to protonate the carboxylate groups and increase its solubility in the organic solvent.[1] Performing multiple extractions with smaller volumes of solvent is also more efficient than a single extraction with a large volume.
Q5: What are some common impurities that I should be aware of during the synthesis and purification of this compound?
A5: this compound is a known impurity in the synthesis of Pregabalin (B1679071).[7][8] Depending on the synthetic pathway, potential impurities can include unreacted starting materials like isovaleraldehyde (B47997) and diethyl malonate, as well as various intermediates and byproducts from side reactions.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of Final Product | Incomplete reaction or presence of side products. | Optimize reaction conditions to drive the reaction to completion. Consider chromatographic purification if simple extraction and crystallization are insufficient.[11] |
| Inefficient extraction. | Ensure the pH of the aqueous phase is sufficiently acidic (pH 1-3) before extraction.[1] Perform multiple extractions. | |
| Co-precipitation of impurities during crystallization. | Perform a recrystallization step. Ensure the cooling process is slow to allow for selective crystal growth. | |
| Product Fails to Crystallize | Solution is too dilute. | Concentrate the solution further by distilling off more solvent under reduced pressure.[1] |
| Presence of impurities inhibiting crystallization. | Try to "salt out" the product by adding a non-polar solvent (anti-solvent) in which the product is insoluble but the impurities are soluble. Seeding the solution with a small crystal of pure product can also induce crystallization. | |
| Incorrect solvent system. | Ensure you are using a solvent in which this compound has lower solubility at colder temperatures. Ethyl acetate is a commonly used solvent.[1] | |
| Discolored Final Product (e.g., brown or yellow oil) | Presence of colored impurities from the reaction. | Treat the solution with activated carbon before the final filtration and crystallization step to adsorb colored impurities.[6] |
| Thermal degradation. | Avoid excessive heating during solvent removal. Use reduced pressure to lower the boiling point of the solvent. | |
| Poor Separation of Aqueous and Organic Layers During Extraction | Emulsion formation. | Add a saturated brine (NaCl) solution to break the emulsion.[3] Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
Protocol 1: Purification via Extraction and Crystallization
This protocol is a generalized procedure based on common methods reported in the literature.[1][4]
-
Acidification: After the initial reaction, cool the aqueous reaction mixture to 40-60°C. Adjust the pH of the aqueous layer to 1.0-3.0 by dropwise addition of an acid like hydrochloric acid.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Extract the solution twice with ethyl acetate. The volume of ethyl acetate can be, for example, 350 mL followed by 150 mL.
-
Combine and Concentrate: Combine the organic layers. Distill off a portion of the ethyl acetate (e.g., 260-280 mL) under reduced pressure to concentrate the solution.
-
Crystallization: Cool the concentrated solution to 5-10°C and maintain this temperature for at least 1-2 hours to allow for crystallization.
-
Isolation and Drying: Collect the solid product by suction filtration and dry it to obtain pure this compound.
Data Presentation: Comparison of Purification Parameters
| Parameter | Example 1[4] | Example 2[4] | Example 3[1] |
| Extraction Solvent | Ethyl Acetate | Ethyl Acetate | Ethyl Acetate |
| Aqueous Layer pH | 1.0 | 2.0 | 2.0 |
| Crystallization Temp. | 5°C | 10°C | 10°C |
| Crystallization Time | 2 hours | 2 hours | 2 hours |
| Reported Yield | 92.0% | 92.2% | Not Specified |
| Reported Purity | 99.1% | 99.3% | Not Specified |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Method for preparing pregabalin intermediate this compound monoamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]
- 5. WO2019193607A1 - An improved process for the preparation of pregabalin - Google Patents [patents.google.com]
- 6. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound | 75143-89-4 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
Overcoming steric hindrance in 3-Isobutylglutaric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylglutaric acid. The information addresses common challenges, with a focus on overcoming steric hindrance.
Troubleshooting Guide
Question: Why is the yield of my this compound synthesis low?
Answer: Low yields in the synthesis of this compound can stem from several factors, often related to the inherent steric hindrance of the isobutyl group. Here are common causes and potential solutions:
-
Incomplete Knoevenagel Condensation: The initial condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound (e.g., diethyl malonate or ethyl cyanoacetate) can be sluggish due to the steric bulk of the isovaleraldehyde.
-
Troubleshooting:
-
Catalyst Choice: Ensure an appropriate catalyst is used. Piperidine (B6355638) or pyridine (B92270) are commonly used, sometimes with acetic acid as a co-catalyst. For sterically hindered aldehydes, consider using a more active catalyst system like hexahydropyridine acetate (B1210297).
-
Reaction Conditions: The reaction may require elevated temperatures and azeotropic removal of water to drive the equilibrium towards the product. Using a Dean-Stark apparatus is recommended.
-
Reagent Stoichiometry: An excess of the active methylene compound can sometimes improve the conversion of the sterically hindered aldehyde.
-
-
-
Inefficient Michael Addition: The subsequent Michael addition of a nucleophile to the sterically hindered α,β-unsaturated intermediate is often the rate-limiting step and a major source of low yield.
-
Troubleshooting:
-
Stronger Base/Nucleophile: Employing a stronger base (e.g., sodium ethoxide) can generate a higher concentration of the nucleophilic enolate, promoting the addition reaction.
-
Reaction Time and Temperature: Sterically hindered Michael additions may require longer reaction times and/or higher temperatures to proceed to completion.[1] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Alternative Michael Donors: If using diethyl malonate as the Michael donor proves inefficient, other nucleophiles could be explored, although this may alter the subsequent workup and hydrolysis steps.
-
-
-
Side Reactions and Byproduct Formation: The reaction conditions required to overcome steric hindrance can sometimes lead to side reactions, such as self-condensation of the aldehyde or polymerization of the α,β-unsaturated intermediate.
-
Troubleshooting:
-
Careful Control of Conditions: Maintain strict control over reaction temperature and reagent addition. Slow, dropwise addition of reagents can help to minimize side reactions.
-
Purification: In some cases, a low yield of isolated product may be due to difficulties in purification. See the FAQ on purification for more details.
-
-
-
Decomposition during Hydrolysis and Decarboxylation: The final step of hydrolyzing the ester and cyano groups, followed by decarboxylation, can sometimes lead to product degradation if the conditions are too harsh.
-
Troubleshooting:
-
Milder Hydrolysis Conditions: While strong acids like HCl or HBr are often used, optimizing the concentration, temperature, and reaction time is crucial to avoid decomposition.[2]
-
Stepwise Decarboxylation: In some cases, a stepwise approach where hydrolysis and decarboxylation are performed under different conditions may improve the yield.
-
-
Question: How can I minimize the formation of byproducts in my synthesis?
Answer: Minimizing byproducts is critical for achieving a high purity of this compound. Key strategies include:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. For the Knoevenagel condensation, using a mild base as a catalyst can prevent the self-condensation of isovaleraldehyde.[3]
-
Control Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to the formation of undesired side products. Maintaining the recommended reaction temperature is crucial.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Ensure the purity of starting materials, as impurities can sometimes act as catalysts for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Knoevenagel Condensation followed by Michael Addition: This classic route typically involves the condensation of isovaleraldehyde with ethyl cyanoacetate (B8463686) or diethyl malonate, followed by a Michael addition with a malonic ester derivative. The resulting intermediate is then hydrolyzed and decarboxylated.[4]
-
Alternative Route with Isovaleraldehyde and Diethyl Malonate: A modified approach uses isovaleraldehyde and diethyl malonate with hexahydropyridine acetate as a catalyst, which is reported to better overcome the steric hindrance of the carbon-carbon double bond in the intermediate.[5]
-
Method using Cyanoacetic Acid: An alternative synthesis reacts isovaleraldehyde with cyanoacetic acid in the presence of a suitable base.[6]
Q2: How does steric hindrance from the isobutyl group affect the synthesis?
A2: The bulky isobutyl group poses a significant steric challenge at two key stages of the common synthetic route:
-
Knoevenagel Condensation: The isobutyl group can hinder the approach of the nucleophile (enolate of the active methylene compound) to the carbonyl carbon of isovaleraldehyde.
-
Michael Addition: The isobutyl group on the α,β-unsaturated intermediate shields the β-carbon from the incoming Michael donor, slowing down the rate of this crucial C-C bond-forming reaction. This often necessitates more forcing reaction conditions, which can lead to lower yields and the formation of byproducts.[7]
Q3: What catalysts are most effective in overcoming steric hindrance?
A3: The choice of catalyst is critical. For the Knoevenagel condensation, while traditional bases like piperidine can be used, more effective catalysts for sterically hindered substrates include:
-
Hexahydropyridine acetate: This has been shown to be effective in promoting the condensation of isovaleraldehyde with diethyl malonate.[5]
-
Proline: As an organocatalyst, proline has been used for Knoevenagel condensations and may offer advantages in certain systems.[8]
For the Michael addition, strong bases are often required to generate a sufficient concentration of the nucleophile. Common choices include:
-
Sodium Ethoxide or Sodium Methoxide: These are frequently used to deprotonate diethyl malonate for the Michael addition.
-
Potassium tert-butoxide: A stronger, non-nucleophilic base that can be effective when other bases fail.
Q4: What are the typical yields for this compound synthesis?
A4: The reported yields for this compound synthesis can vary significantly depending on the chosen route and the optimization of reaction conditions. Some patented methods claim high overall yields. For instance, a method using isovaleraldehyde and diethyl malonate reports a high overall yield by overcoming the steric hindrance issues of prior art.[5] A specific example from a patent describes obtaining a 76.14% yield with a GC purity of 93.64%.[2]
Q5: What are the recommended purification techniques for this compound?
A5: Purification of the final product is crucial. Common methods include:
-
Extraction: After hydrolysis, the product is typically extracted from the aqueous acidic solution using an organic solvent like toluene (B28343) or dichloromethane.[2][5]
-
Crystallization: The crude product obtained after solvent removal can be purified by crystallization. A common method involves dissolving the crude oil in a suitable solvent like cyclohexane (B81311) or a mixture of toluene and water, followed by cooling to induce crystallization.
-
Distillation: Although less common for the final acid, distillation under reduced pressure can be used to purify intermediates.
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation Step
| Catalyst | Typical Substrates | Reported Advantages for Steric Hindrance | Reference |
| Piperidine/Acetic Acid | Benzaldehyde derivatives | Standard conditions, may be slow for hindered aldehydes | [3] |
| Hexahydropyridine Acetate | Isovaleraldehyde, Diethyl Malonate | Overcomes steric hindrance, shortens reaction time | [5] |
| Proline | Various aldehydes and active methylene compounds | Organocatalytic, can be effective for hindered ketones | [8] |
Table 2: Effect of Reaction Conditions on a Patented Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Hydrolysis Acid | 35% Hydrochloric Acid | 47% Hydrobromic Acid | Higher yield with HCl (76.14%) vs HBr (71%) | [2] |
| Hydrolysis Time | 50-100 hours (HCl) | 6-10 hours (HBr) | Significantly shorter reaction time with HBr | [2] |
| Solvent | Toluene | Toluene | Toluene is effective for extraction in both cases | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation and Michael Addition (Based on Patent Literature) [5]
Step 1: Knoevenagel Condensation
-
To a reaction flask equipped with a water separator, add diethyl malonate (16g, 0.1mol), isovaleraldehyde (8.6g, 0.1mol), cyclohexane (300mL), glacial acetic acid (30mL), and hexahydropyridine (1mL).
-
Heat the mixture to reflux for 3 hours, collecting the water that is formed.
-
Cool the reaction mixture to room temperature.
-
Add saturated NaCl solution and stir for 30 minutes.
-
Separate the organic layer and remove most of the cyclohexane under reduced pressure to obtain a brown oil.
Step 2: Michael Addition and Decarboxylation
-
To the brown oil from the previous step, add NaCl (11.3g, 0.194mol), DMSO (200mL), and water (5mL).
-
Heat the mixture to 185°C under a nitrogen atmosphere and stir for 3 hours.
-
Cool the reaction mixture and proceed with hydrolysis.
Step 3: Hydrolysis
-
Add the product from Step 2 and diethyl malonate to a solution of an alkali in an alcohol solvent.
-
Perform a Michael addition and decarboxylation reaction.
-
Hydrolyze the resulting product under acidic conditions to obtain this compound.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate to yield the product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Mechanism of the sterically hindered Michael addition step.
References
- 1. "Processes For The Synthesis Of 3 Isobutylglutaric Acid" [quickcompany.in]
- 2. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2019193607A1 - An improved process for the preparation of pregabalin - Google Patents [patents.google.com]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Production of 3-Isobutylglutaric Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-isobutylglutaric acid, a key intermediate in the production of pharmaceuticals like Pregabalin.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound start with isovaleraldehyde (B47997). One common route involves a Knoevenagel condensation with ethyl cyanoacetate (B8463686), followed by a Michael addition with diethyl malonate, and subsequent hydrolysis and decarboxylation.[1] An alternative pathway utilizes the condensation of isovaleraldehyde and diethyl malonate directly.[2] Another reported method employs malonamide (B141969) nitrile and isovaleraldehyde, which undergoes a base-catalyzed condensation followed by acidic hydrolysis.[1]
Q2: What is the primary application of this compound?
A2: this compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Pregabalin, a medication used for treating neuropathic pain and epilepsy.[1]
Q3: What are the typical physical properties of this compound?
A3: It is typically a pale brown solid with a melting point of approximately 47°C and a boiling point around 326°C.[1]
Q4: What are the key reactive features of the this compound molecule?
A4: The molecule's reactivity is primarily defined by its two carboxylic acid groups and the isobutyl side chain.[1] The carboxylic acid groups can undergo reactions such as esterification, amidation, and reduction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common route involving isovaleraldehyde and diethyl malonate/ethyl cyanoacetate.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete Knoevenagel condensation or Michael addition. | - Ensure the catalyst (e.g., piperidine, di-n-propylamine) is active and used in the correct amount.- Monitor the reaction progress using techniques like TLC or GC to ensure completion of each step.- Steric hindrance can be a factor; consider optimizing reaction time and temperature.[2] |
| Incomplete hydrolysis of ester or nitrile intermediates. | - Ensure sufficient acid/base concentration and reaction time for the hydrolysis step. Refluxing for an extended period (e.g., 50-100 hours) with a strong acid like HCl or HBr is often necessary.[3] | |
| Sub-optimal temperature control. | - Maintain the recommended temperature ranges for each reaction step. Exothermic reactions may require cooling. | |
| Presence of Unwanted By-products | Incomplete decarboxylation. | - The hydrolysis step is often followed by decarboxylation at elevated temperatures. Ensure the temperature is high enough and maintained for a sufficient duration. |
| Self-condensation of isovaleraldehyde. | - Slowly add the isovaleraldehyde to the reaction mixture to minimize its self-reaction. | |
| Formation of incompletely hydrolyzed intermediates (e.g., mono-acids, amides). | - Prolong the hydrolysis step or increase the concentration of the hydrolyzing agent. | |
| Formation of 2-isobutylacetic acid due to complete decarboxylation of an intermediate. | - This can occur with harsh acidic hydrolysis conditions.[4] Consider using milder hydrolysis conditions if this by-product is prevalent. | |
| Difficulty in Product Purification | Presence of residual starting materials or intermediates. | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion. |
| Oily or discolored product. | - Employ appropriate purification techniques such as recrystallization or column chromatography. Toluene is a common solvent for extraction.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Synthesis via Knoevenagel Condensation and Michael Addition
This protocol is based on a common synthetic route.[1][3]
-
Knoevenagel Condensation:
-
In a reaction vessel, combine isovaleraldehyde and ethyl cyanoacetate in a suitable non-polar organic solvent.
-
Add a catalytic amount of a base, such as di-n-propylamine.
-
Heat the mixture to 50-55°C for 3-5 hours.
-
-
Michael Addition:
-
Cool the reaction mixture to 30-35°C.
-
Add diethyl malonate to the mixture.
-
-
Hydrolysis and Decarboxylation:
-
Add an aqueous solution of a strong acid, such as hydrochloric acid or hydrobromic acid.
-
Reflux the mixture at 100-125°C for 50-100 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mass to room temperature.
-
Extract the product with an organic solvent like toluene.
-
Distill off the solvent to obtain crude this compound.
-
Further purification can be achieved by recrystallization.
-
Visualizations
The following diagrams illustrate the chemical pathways and logical troubleshooting workflows.
Caption: Synthesis pathway of this compound.
Caption: Potential by-product formation pathways.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low conversion rates in 3-isobutylglutaric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylglutaric acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Knoevenagel condensation product low?
Answer: Low yields in the Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound (e.g., diethyl malonate or ethyl cyanoacetate) can be attributed to several factors:
-
Incomplete Reaction: The reaction is an equilibrium process. The formation of water as a byproduct can inhibit the forward reaction.[1]
-
Solution: Employ azeotropic distillation to remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent like cyclohexane (B81311) is effective. Alternatively, the addition of molecular sieves can absorb the water generated.[1]
-
-
Steric Hindrance: The isobutyl group of isovaleraldehyde can cause steric hindrance, slowing down the reaction rate.[2]
-
Solution: Ensure adequate reaction time and temperature. One patented method suggests refluxing for 3 hours.[2] The choice of catalyst can also play a role; weak bases like piperidine (B6355638) or di-n-propylamine are commonly used.[3][4]
-
-
Catalyst Inactivity: The basic catalyst may be old or inactive.
-
Solution: Use a fresh supply of the amine catalyst.
-
-
Side Reactions: Aldehydes can undergo self-condensation (an aldol (B89426) condensation) in the presence of a base.[3]
-
Solution: Use a mild base and control the reaction temperature carefully. Adding the aldehyde slowly to the reaction mixture can also minimize this side reaction.
-
Question 2: My Michael addition is not going to completion, resulting in a low conversion rate. What could be the issue?
Answer: Incomplete Michael addition of a nucleophile (like the enolate of diethyl malonate) to the product of the Knoevenagel condensation can be a significant bottleneck.
-
Insufficient Catalyst: The base used to generate the nucleophile may not be strong enough or used in a sufficient amount.
-
Solution: While strong bases can promote unwanted side reactions, ensuring the use of an appropriate amount of a suitable base like sodium ethoxide or di-n-propylamine is crucial.[5]
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions to overcome the activation energy.
-
Solution: Increasing the reaction temperature and extending the reaction time can lead to a significant increase in product conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.
-
-
Reverse Michael Addition: The Michael addition is a reversible reaction.
-
Solution: Once the reaction has reached completion, quenching it promptly and proceeding with the work-up can prevent the reverse reaction from occurring.
-
Question 3: The final hydrolysis and decarboxylation step is yielding a complex mixture of products. How can I improve the selectivity?
Answer: The hydrolysis of the ester and nitrile groups followed by decarboxylation is a critical step that can lead to impurities if not controlled properly.
-
Incomplete Hydrolysis: Insufficient acid concentration or reaction time can lead to partially hydrolyzed intermediates, such as the corresponding mono-amide or mono-ester.
-
Side Reactions at High Temperatures: Prolonged heating in strong acid can sometimes lead to degradation or other unwanted side reactions.
-
Solution: Monitor the reaction progress and stop it once the starting material is consumed. Careful control of the reflux temperature is also important.
-
-
Complex Starting Material: If the preceding steps produced a mixture of byproducts, the hydrolysis will reflect this complexity.
-
Solution: Purify the intermediate product after the Michael addition, if possible, before proceeding to the hydrolysis step.
-
Question 4: I am facing difficulties in purifying the final this compound product. What are the best practices?
Answer: Purification of the final product can be challenging due to its physical properties and the presence of structurally similar impurities.
-
Extraction Issues: this compound has some solubility in water, which can lead to losses during aqueous work-up.
-
Solution: After hydrolysis, the reaction mixture is typically cooled and extracted with an organic solvent like toluene (B28343) or dichloromethane.[5] Performing multiple extractions will ensure better recovery.
-
-
Crystallization Problems: The product can sometimes be obtained as an oil, making crystallization difficult.[6]
-
Solution: After removing the extraction solvent, adding a non-polar solvent like n-heptane or cyclohexane and heating to dissolve the oil, followed by slow cooling, can induce crystallization.[6] Seeding with a small crystal of pure product can also be beneficial.
-
-
Co-precipitation of Impurities: Byproducts from side reactions may co-crystallize with the desired product.
-
Solution: Recrystallization from a suitable solvent system is often necessary to achieve high purity. A mixture of a solvent in which the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal.
-
Frequently Asked Questions (FAQs)
What are the most common synthesis routes for this compound?
The most prevalent method involves a three-step sequence:
-
Knoevenagel Condensation: Reaction of isovaleraldehyde with an active methylene compound like diethyl malonate or ethyl cyanoacetate.[7]
-
Michael Addition: Addition of a nucleophile, often another equivalent of diethyl malonate, to the α,β-unsaturated product from the first step.[7]
-
Hydrolysis and Decarboxylation: Treatment with a strong acid to hydrolyze the ester and/or nitrile groups and remove a carboxyl group to yield this compound.[7]
An alternative route utilizes isovaleraldehyde and malonamide (B141969) nitrile in a base-catalyzed condensation followed by acidic hydrolysis.[7]
What are the key reaction parameters to control for a successful synthesis?
Careful control of the following parameters is crucial:
-
Temperature: Each step has an optimal temperature range to maximize yield and minimize side reactions. For instance, the Michael addition may be performed at 50-55°C, while hydrolysis requires reflux at 100-125°C.[5]
-
Reaction Time: Sufficient time must be allowed for each reaction to go to completion. Monitoring by TLC is highly recommended.
-
Catalyst: The choice and amount of catalyst (e.g., weak bases for condensation, strong acids for hydrolysis) significantly impact the reaction outcome.
-
Solvent: The solvent can influence reaction rates and equilibria. For example, using a solvent that allows for azeotropic removal of water in the Knoevenagel condensation is beneficial.[1]
What are the expected yields for the synthesis of this compound?
Yields can vary significantly depending on the specific method and optimization of reaction conditions. Reported yields in patent literature range from approximately 66% to 78%.[5] One specific example using isovaleraldehyde and diethyl malonate reports a yield of 76.14% with a GC purity of 93.64%.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Materials | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Isovaleraldehyde, Diethyl Malonate | Isovaleraldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione |
| Condensation Catalyst | Di-n-propylamine | Di-n-propylamine | Not specified |
| Michael Addition Reagent | Diethyl Malonate | Not applicable | 2,2-dimethyl-1,3-dioxane-4,6-dione |
| Hydrolysis Agent | Hydrochloric Acid (35%) | Hydrobromic Acid (47%) | Hydrochloric Acid (6N) |
| Hydrolysis Temperature | 100-125 °C | 100-125 °C | 100-125 °C |
| Hydrolysis Time | 50-100 hours | 6-10 hours | 15-20 hours |
| Overall Yield | 77.9% | 71% | 66% |
| Purity (GC) | 95.2% | 93.59% | 70.88% |
| Reference | [5] | [5] | [5] |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation, Michael Addition, and Hydrolysis
This protocol is a generalized procedure based on commonly cited methods.
Step 1: Knoevenagel Condensation
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and a charging tube, add isovaleraldehyde, cyclohexane, ethyl cyanoacetate, and a catalytic amount of di-n-propylamine.
-
Heat the reaction mixture to reflux and continue for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mass to 30-35°C.
Step 2: Michael Addition
-
To the cooled reaction mixture from Step 1, add diethyl malonate followed by an additional amount of di-n-propylamine.
-
Heat the reaction mass to 50-55°C and maintain for 3-5 hours.
-
Cool the reaction to 25-30°C.
Step 3: Hydrolysis and Decarboxylation
-
To the mixture from Step 2, add an aqueous solution of a strong acid (e.g., 35% hydrochloric acid).
-
Heat the mixture to reflux (100-125°C) for an extended period (50-100 hours), until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mass to 25-30°C.
Step 4: Work-up and Purification
-
Extract the cooled reaction mixture with toluene.
-
Separate the organic layer and distill off the toluene to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: A flowchart illustrating the multi-step synthesis of this compound.
Caption: A decision tree for troubleshooting low conversion rates in the synthesis.
References
- 1. CN105152954A - Method for recovering 3-isobutyl glutaric acid monoamide without solvent - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
Challenges in the scale-up of 3-Isobutylglutaric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylglutaric acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Low Yield in the Knoevenagel Condensation Step
Question: We are experiencing a low yield during the initial Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. What are the potential causes and solutions?
Answer:
Low yields in the Knoevenagel condensation are often attributed to several factors. Here's a systematic approach to troubleshooting this step:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate catalyst activity can lead to incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time. Ensure the catalyst, such as piperidine (B6355638) or hexahydropyridine acetate, is fresh and used in the correct molar ratio.[1]
-
-
Side Reactions:
-
Cause: Aldol condensation of isovaleraldehyde with itself can occur, especially in the presence of strong bases.
-
Solution: Use a mild base as a catalyst.[2] Maintain the recommended reaction temperature to minimize self-condensation.
-
-
Steric Hindrance:
-
Cause: The structure of the reactants can sometimes lead to steric hindrance, slowing down the reaction.[1]
-
Solution: While difficult to change the reactants, optimizing the catalyst and solvent system can help overcome this. Some protocols suggest the use of a Dean-Stark apparatus to remove water and drive the reaction forward.[3]
-
Difficulties in the Michael Addition Step
Question: Our Michael addition of a second equivalent of diethyl malonate to the Knoevenagel product is sluggish and results in a complex mixture. How can we optimize this step?
Answer:
The Michael addition is a critical carbon-carbon bond-forming reaction in this synthesis. Here are common challenges and their remedies:
-
Low Reactivity of the Michael Acceptor:
-
Cause: The electron-withdrawing groups on the Knoevenagel product might not be sufficient to activate the double bond for nucleophilic attack.
-
Solution: Ensure the catalyst used for the Michael addition (e.g., a sodium alkoxide) is of good quality and used in the appropriate amount. The choice of solvent can also play a crucial role; polar aprotic solvents like DMSO or DMF can enhance the reaction rate.
-
-
Formation of Byproducts:
-
Cause: Polymerization of the Michael acceptor or other side reactions can lead to a complex product mixture.
-
Solution: Maintain strict temperature control. Adding the Michael donor slowly to the reaction mixture can also help to control the reaction and minimize side product formation.
-
-
Work-up Issues:
-
Cause: Improper quenching of the reaction can lead to the reversal of the Michael addition or the formation of emulsions during extraction.
-
Solution: Carefully neutralize the reaction mixture to the appropriate pH before extraction. Using a brine wash can help to break up emulsions.
-
Incomplete Hydrolysis and Decarboxylation
Question: We are struggling to achieve complete hydrolysis and decarboxylation of the intermediate ester. What are the recommended conditions for this step?
Answer:
The final hydrolysis and decarboxylation step is crucial for obtaining the desired this compound. Incomplete reaction is a common issue.
-
Harsh Conditions Required:
-
Cause: The hydrolysis of the ester and nitrile groups, followed by decarboxylation, often requires forcing conditions.
-
Solution: The use of strong acids like hydrochloric acid or hydrobromic acid at elevated temperatures (reflux) is common.[4][5] Reaction times can be lengthy, so it is important to monitor the reaction to completion.
-
-
Incomplete Decarboxylation:
-
Cause: Insufficient heating or reaction time can lead to the presence of the dicarboxylic acid intermediate.
-
Solution: Ensure the reaction is heated for the recommended duration. The temperature should be high enough to facilitate the loss of carbon dioxide.
-
-
Product Degradation:
-
Cause: Prolonged exposure to harsh acidic conditions and high temperatures can potentially lead to product degradation.
-
Solution: Once the reaction is complete, as determined by monitoring, the reaction should be cooled and worked up promptly.
-
Purification and Crystallization Challenges
Question: We are having trouble obtaining pure this compound. The crude product is an oil and difficult to crystallize. What are effective purification strategies?
Answer:
Purification of the final product is a critical step for obtaining material of the required quality.
-
Oily Crude Product:
-
Cause: The presence of impurities can lower the melting point of the product, causing it to be an oil or a low-melting solid.
-
Solution: An effective work-up to remove inorganic salts and other water-soluble impurities is essential. Extraction with a suitable organic solvent followed by washing and drying is a standard procedure. If the product remains an oil, column chromatography may be necessary.
-
-
Difficult Crystallization:
-
Cause: Choosing the right crystallization solvent is key. Rapid cooling can also lead to the formation of an oil rather than crystals.[6]
-
Solution: Experiment with different solvent systems. A mixture of a solvent in which the acid is soluble and a non-solvent in which it is insoluble is often effective. Slow cooling of the saturated solution is crucial for the formation of well-defined crystals. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited route involves a Knoevenagel condensation of isovaleraldehyde with an active methylene (B1212753) compound like diethyl malonate or ethyl cyanoacetate, followed by a Michael addition with a second equivalent of the active methylene compound. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield this compound.[4][7]
Q2: What are the key reaction parameters to control during the scale-up of this synthesis?
A2: Critical parameters to control include:
-
Temperature: To minimize side reactions and ensure complete reaction.
-
Reaction Time: To ensure complete conversion at each step.
-
Catalyst Loading: To ensure efficient reaction without promoting side reactions.
-
pH: Particularly during the work-up and extraction steps to ensure the product is in the desired form and to avoid emulsions.[8]
-
Agitation: To ensure proper mixing, especially in viscous reaction mixtures.[8]
Q3: What are some common impurities that can be expected in the final product?
A3: Common impurities may include unreacted starting materials, intermediates from incomplete hydrolysis or decarboxylation, and byproducts from side reactions such as the self-condensation of isovaleraldehyde. The specific impurity profile will depend on the synthetic route and reaction conditions used.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: The following analytical techniques are commonly used:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC): For quantitative analysis of reaction conversion and final product purity.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment, especially for non-volatile impurities. Chiral HPLC can be used to determine the optical purity if an enantioselective synthesis is performed.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Hydrolysis and Decarboxylation Step
| Parameter | Method A | Method B |
| Acid | Hydrochloric Acid (35%) | Hydrobromic Acid (47%) |
| Temperature | 100-125 °C | 100-125 °C |
| Reaction Time | 50-100 hours | 6-10 hours |
| Yield | 76.14% | 71% |
| Purity (GC) | 93.64% | 93.59% |
| Reference | US20070259917A1 | US20070259917A1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation, Michael Addition, and Hydrolysis/Decarboxylation
This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific laboratory conditions.
Step 1: Knoevenagel Condensation
-
To a reaction vessel equipped with a stirrer, condenser, and thermometer, add isovaleraldehyde, diethyl malonate (or ethyl cyanoacetate), and a suitable solvent (e.g., cyclohexane).
-
Add a catalytic amount of a base, such as piperidine or di-n-propylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Michael Addition
-
To the cooled reaction mixture from Step 1, add a second equivalent of diethyl malonate.
-
Add a base suitable for the Michael addition, such as sodium ethoxide.
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to slightly elevated temperatures) and monitor for completion.
Step 3: Hydrolysis and Decarboxylation
-
After the Michael addition is complete, carefully add a strong acid, such as concentrated hydrochloric acid or hydrobromic acid.
-
Heat the mixture to reflux for an extended period (several hours to days, as indicated by monitoring).
-
Monitor the disappearance of the intermediate and the formation of this compound.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Knoevenagel condensation.
References
- 1. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 5. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. Method for preparing pregabalin intermediate this compound monoamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
Preventing crystallization issues in 3-isobutylglutaric acid monoamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges during the synthesis of 3-isobutylglutaric acid monoamide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the crystallization of this compound monoamide?
A1: The key parameters that affect the crystallization process include the choice of solvent, the pH of the aqueous layer before extraction, the degree of supersaturation, the cooling temperature, and the rate of cooling.[1] Agitation and the presence of impurities can also play a significant role.
Q2: Which solvents are recommended for the extraction and crystallization of the final product?
A2: Ethyl acetate (B1210297) is a commonly used and effective solvent for both extraction and subsequent crystallization.[1][2][3] Toluene and dichloromethane (B109758) have also been successfully used, though ethyl acetate often provides a good balance of solubility and volatility for obtaining high-purity crystals.[1][2]
Q3: What is the optimal pH for the aqueous layer before extracting the this compound monoamide?
A3: The pH of the aqueous layer should be adjusted to a range of 1.0 to 3.0 before extraction.[1][2][3][4][5] This ensures that the monoamide is in its neutral, less water-soluble form, maximizing its partitioning into the organic solvent.
Q4: My synthesis involves urea (B33335). Are there any specific issues I should be aware of?
A4: Yes, older solvent-free reaction methods were prone to the crystallization of urea on the reactor walls. This could lead to blockages in distillation outlets and exhaust pipelines, making equipment cleaning difficult and reducing urea utilization.[2][3] Modern methods utilize a liquid-liquid reaction system to eliminate this phenomenon.[2][4]
Troubleshooting Crystallization Issues
Q1: My product is not crystallizing upon cooling. What should I do?
A1: If crystals do not form, your solution may not be sufficiently supersaturated. Consider the following steps:
-
Increase Concentration: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the monoamide. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation or "oiling out."
-
Induce Crystallization:
-
Seeding: If you have a previous batch of crystals, add a single, small seed crystal to the solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
-
Lower the Temperature: Ensure the cooling bath has reached the target temperature, typically between 0°C and 15°C.[1][5] For stubborn crystallizations, a lower temperature within this range may be beneficial.
Q2: The product has separated as an oil instead of crystals ("oiling out"). How can I resolve this?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system. To address this:
-
Re-dissolve and Dilute: Gently warm the mixture to redissolve the oil. Add a small amount of additional fresh solvent to decrease the supersaturation level. Then, allow the solution to cool more slowly.
-
Slower Cooling: A slower cooling rate can provide the molecules with sufficient time to orient themselves into a crystal lattice rather than aggregating as an amorphous oil. You can achieve this by allowing the flask to cool to room temperature before placing it in a cooling bath, or by using an insulated container.
Q3: My crystallization happened too quickly, resulting in a fine powder. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the overall purity of your product. A slower, more controlled crystallization generally yields larger, purer crystals. To slow down the process:
-
Increase Solvent Volume: Use a slightly larger volume of the crystallization solvent to ensure the solution is less saturated at higher temperatures.
-
Gradual Cooling: Implement a staged cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.
Q4: The yield of my crystallized product is lower than expected. How can I improve it?
A4: A low yield can be attributed to several factors:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is correctly adjusted to 1.0-3.0 before extraction to maximize the transfer of the product into the organic phase.[1][2] Performing multiple extractions (e.g., 2-3 times) with the organic solvent is also crucial.
-
Excessive Solvent: Using too much solvent for crystallization will result in a significant portion of your product remaining dissolved in the mother liquor. After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Premature Filtration: Ensure the crystallization process is complete by allowing sufficient time at the target cooling temperature (typically 1-2 hours).[1][2]
Experimental Protocols
Representative Synthesis and Crystallization of this compound Monoamide
This protocol is a composite of successful methods described in the literature.[1][2][3]
-
Reaction Setup: In a four-neck flask, combine 100g of this compound, 400 mL of toluene, and 40g of urea.
-
Reaction: Heat the mixture to 110°C and stir under reflux for 3 hours.
-
Work-up:
-
Cool the mixture to 80°C and add 200 mL of water.
-
Continue cooling to 40°C and adjust the pH to approximately 13 with an ion-exchange membrane caustic soda solution. Stir for 1 hour.
-
Separate and discard the organic (toluene) layer.
-
-
Acidification and Extraction:
-
To the aqueous layer, add hydrochloric acid dropwise to adjust the pH to between 1.0 and 2.0.
-
Extract the aqueous layer twice with ethyl acetate (e.g., 350 mL followed by 150 mL).
-
-
Crystallization:
-
Combine the ethyl acetate layers.
-
Distill off a portion of the ethyl acetate under reduced pressure (e.g., remove approximately 280 mL).
-
Cool the concentrated solution to 5°C and maintain this temperature for 2 hours to allow for crystallization.
-
-
Isolation:
-
Collect the crystals by suction filtration.
-
Dry the crystals to obtain the final this compound monoamide product.
-
Data Presentation
Table 1: Influence of Extraction Solvent and pH on Product Yield and Purity
| Extraction Solvent | Aqueous Layer pH | Crystallization Temp. (°C) | Crystallization Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl Acetate | 1.0 | 5 | 1 | 93.5 | 98.8 | [1] |
| Ethyl Acetate | 2.0 | 10 | 2 | 92.2 | 99.3 | [1] |
| Toluene | 2.0 | 10 | 2 | 92.3 | 99.2 | [1] |
| Toluene | 3.0 | 5 | 1 | 89.5 | 99.1 | [1] |
| Dichloromethane | 2.0 | 5 | 2 | 89.5 | 98.6 | [1] |
Visualizations
Experimental Workflow
Caption: Synthesis and crystallization workflow.
Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting.
Factors Influencing Crystallization
Caption: Factors affecting crystallization.
References
- 1. US20190152894A1 - Method for preparing pregabalin intermediate this compound monoamide - Google Patents [patents.google.com]
- 2. CN106045873A - Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide - Google Patents [patents.google.com]
- 3. Method for preparing pregabalin intermediate this compound monoamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. scispace.com [scispace.com]
Optimizing catalyst selection for 3-Isobutylglutaric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylglutaric acid, a key intermediate in the production of Pregabalin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method involves a Knoevenagel condensation of isovaleraldehyde (B47997) with an active methylene (B1212753) compound, followed by a Michael addition and subsequent hydrolysis.[1][2] Common starting materials include isovaleraldehyde and reagents like ethyl cyanoacetate (B8463686) or diethyl malonate.[1][3] An alternative approach utilizes malonamide (B141969) nitrile and isovaleraldehyde with a base catalyst.[1]
Q2: What types of catalysts are typically used for this synthesis?
A2: A range of catalysts can be employed, primarily organic bases and phase-transfer catalysts (PTCs). Organic bases such as di-n-propylamine, piperidine, and hexahydropyridine are frequently used to catalyze the condensation and addition reactions.[4][5][6] Phase-transfer catalysts, including various quaternary ammonium (B1175870) salts, are effective in improving reaction efficiency, especially under milder conditions.[7]
Q3: How do I choose between different organic base catalysts like di-n-propylamine and hexahydropyridine?
A3: The choice of organic base can influence reaction time and yield. Both di-n-propylamine and hexahydropyridine have been successfully used.[4][8] The selection may depend on the specific reaction conditions, solvent system, and the desired trade-off between reaction rate and cost. It is often determined empirically through optimization studies for a specific process.
Q4: When is a phase-transfer catalyst (PTC) recommended?
A4: A PTC is beneficial for reactions involving reactants in different phases (e.g., a solid salt and an organic solvent). PTCs can enhance reaction rates, improve yields, and allow for milder reaction conditions, which can be advantageous for industrial-scale production by providing a safer and more environmentally friendly process.[7][9]
Q5: What are the critical parameters to control during the hydrolysis step?
A5: The hydrolysis step is crucial for obtaining the final this compound. Key parameters to control are the choice of acid (hydrochloric or hydrobromic acid are common), reaction temperature (typically between 80°C and 140°C), and reaction time.[2][4][10] Inadequate control of these parameters can lead to incomplete reaction or the formation of by-products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Knoevenagel condensation or Michael addition. | - Ensure adequate catalyst concentration.- Verify the quality of starting materials (isovaleraldehyde, diethyl malonate/ethyl cyanoacetate).- Optimize reaction time and temperature for these steps. |
| Incomplete hydrolysis of the intermediate. | - Increase the concentration of the acid (e.g., HCl, HBr) or extend the hydrolysis time.[4][10]- Ensure the hydrolysis temperature is within the optimal range (100-125°C).[4][10] | |
| Steric hindrance in the Michael addition step. | - Consider a different catalyst or solvent system to facilitate the addition. One patented method suggests a modified route to overcome this issue.[8] | |
| Presence of Impurities in the Final Product | Formation of by-products during condensation. | - Adjust the catalyst and reaction conditions to favor the desired product.- Purify the intermediate before hydrolysis. |
| Incomplete hydrolysis leading to residual intermediates. | - As mentioned above, optimize the hydrolysis conditions (acid concentration, time, temperature).[4][10] | |
| Side reactions during workup. | - Ensure proper pH adjustment and efficient extraction with a suitable solvent (e.g., toluene (B28343), dichloromethane).[4] | |
| Extended Reaction Times | Slow reaction kinetics in the condensation or addition steps. | - Increase the reaction temperature, but monitor for by-product formation.- Evaluate a more active catalyst system, such as a phase-transfer catalyst.[7] |
| Very long hydrolysis times (e.g., 50-100 hours).[4] | - Consider using hydrobromic acid instead of hydrochloric acid for a potentially faster hydrolysis (e.g., 6-10 hours).[4][10] | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | - After extraction and solvent removal, attempt crystallization from a suitable solvent like n-heptane. |
| Emulsion formation during extraction. | - Add a saturated NaCl solution to help break the emulsion.[8] |
Data on Catalyst Performance
The following tables summarize quantitative data from various reported syntheses of this compound, highlighting the impact of different catalysts and hydrolysis conditions on yield and reaction time.
Table 1: Comparison of Organic Base Catalysts and Hydrolysis Conditions
| Catalyst | Starting Materials | Hydrolysis Acid | Hydrolysis Time (hours) | Yield (%) | Purity (%) | Reference |
| Di-n-propylamine | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Hydrochloric Acid | 50-100 | 76.14 | 93.64 | [4] |
| Di-n-propylamine | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Hydrobromic Acid | 6-10 | 71 | 93.59 | [4][10] |
| Di-n-propylamine | Isovaleraldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione | Hydrochloric Acid | 15-20 | 66 | 70.88 | [4] |
| Hexahydropyridine | Isovaleraldehyde, Diethyl Malonate | Not specified | Not specified | High | Not specified | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Di-n-propylamine and HCl Hydrolysis [4]
-
Knoevenagel Condensation:
-
To a suitable reactor, add isovaleraldehyde, cyclohexane (B81311), ethyl cyanoacetate, and a catalytic amount of di-n-propylamine.
-
Heat the mixture to reflux and remove water azeotropically.
-
Once water removal is complete, distill off the cyclohexane.
-
-
Michael Addition:
-
Cool the reaction mass to 30-35°C.
-
Add diethyl malonate and an additional amount of di-n-propylamine.
-
Heat the mixture to 50-55°C for 3-5 hours.
-
-
Hydrolysis:
-
Cool the reaction mass to 25-30°C.
-
Add an aqueous solution of hydrochloric acid.
-
Reflux the mixture at 100-125°C for 50-100 hours.
-
-
Workup and Isolation:
-
Cool the reaction mass to 25-30°C.
-
Extract the product with toluene.
-
Distill off the toluene to obtain this compound.
-
Protocol 2: Synthesis using Hexahydropyridine Catalyst [8]
-
Knoevenagel Condensation:
-
In a reaction flask equipped with a water separator, combine diethyl malonate, isovaleraldehyde, cyclohexane, glacial acetic acid, and hexahydropyridine.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction solution to room temperature.
-
-
Workup of Intermediate:
-
Add a saturated NaCl solution and stir for 30 minutes.
-
Separate the organic layer and remove most of the cyclohexane under reduced pressure to obtain an oil.
-
-
Decarboxylation and Subsequent Steps:
-
The resulting intermediate is then carried forward through decarboxylation, Michael addition, and hydrolysis steps as detailed in the patent literature.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 3. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]
- 4. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 5. CN101426787A - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 8. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the Validation of HPLC Methods for 3-Isobutylglutaric Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and intermediates is critical for ensuring the safety and efficacy of pharmaceutical products. 3-Isobutylglutaric acid is a key intermediate in the synthesis of pregabalin (B1679071), and its precise analysis is paramount.[1] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, complete with experimental protocols and validation data presented in accordance with international guidelines.
Comparison of Analytical Methods
While other analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for the routine analysis of this compound. This is often performed as part of a comprehensive analysis of pregabalin and its related substances. An alternative approach involves derivatization of the analyte, which can be useful for specific applications such as chiral separations.
Table 1: Comparison of HPLC Methodologies for this compound and Related Compounds
| Parameter | Method 1: RP-HPLC (Direct Analysis) | Method 2: Chiral HPLC with Derivatization |
| Principle | Separation based on polarity using a C18 stationary phase. | Separation of enantiomers after reaction with a chiral derivatizing agent. |
| Typical Column | Inertsil ODS 3V (250 mm × 4.6 mm, 5µm) or Hypersil BDS C18 (250mm, 4.6mm, 5µm) | Chiralpak IG-3 (3 µm, 4.6 ID × 250 mm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or di-ammonium hydrogen phosphate) and a polar organic solvent (e.g., acetonitrile). | Acetonitrile–water (1:1, v/v), with pH adjusted to 2.5 using phosphoric acid. |
| Detection | UV at 210 nm | UV at 210 nm |
| Primary Use | Quantification of this compound as a process impurity or for stability testing of pregabalin. | Determination of optical purity. |
| Advantages | Simple, robust, and widely applicable for quality control. | Enables separation and quantification of stereoisomers. |
| Disadvantages | May not be suitable for separating enantiomers without a chiral column or additive. | Requires an additional derivatization step, which can add complexity and potential for error. |
Experimental Protocols
Below are detailed experimental protocols for a typical RP-HPLC method suitable for the analysis of this compound.
Method 1: Validated RP-HPLC for Quantitative Analysis
This method is adapted from established procedures for the analysis of pregabalin and its impurities.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (250 mm × 4.6 mm, 5µm)
-
Mobile Phase: A filtered and degassed mixture of a di-ammonium hydrogen phosphate buffer (pH adjusted to 6.5) and acetonitrile. The exact ratio may be optimized, but a gradient elution is often employed.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components.
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a desired concentration.
-
Sample Solution: Prepare the sample containing this compound in the diluent to a concentration that falls within the linear range of the method.
HPLC Method Validation Summary
The following tables summarize the typical validation parameters for an HPLC method for this compound, in accordance with ICH guidelines. The data is representative of what is expected from a validated method for a related compound, Isobutylglutarmonoamide, and from the analysis of this compound as an impurity in pregabalin.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.5% |
Table 3: Linearity
| Concentration Range | Correlation Coefficient (r²) |
| 12.5 - 75 µg/mL | > 0.999 |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Table 5: Precision
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 6: Robustness
| Parameter Varied | Effect on Results |
| Flow Rate (±10%) | No significant change in resolution or quantitation. |
| Column Temperature (±5°C) | Minor shifts in retention time, but no impact on quantification. |
| Mobile Phase pH (±0.2 units) | No significant change in peak shape or resolution. |
Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value |
| LOD | ~0.004% |
| LOQ | ~0.012% |
Visualizing the Workflow
To better understand the logical flow of validating an HPLC method, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Routes of 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isobutylglutaric acid is a key dicarboxylic acid intermediate, primarily recognized for its critical role in the synthesis of Pregabalin, a widely used pharmaceutical for treating neuropathic pain and epilepsy.[1] The efficiency, cost-effectiveness, and environmental impact of Pregabalin production are heavily influenced by the synthetic route chosen for this vital precursor. This guide provides a detailed comparison of the most common synthetic pathways to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The primary synthetic strategies for this compound commence with isovaleraldehyde (B47997) and involve a series of condensation, addition, and hydrolysis reactions. This guide will focus on three prominent routes:
-
Route A: Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate (B8463686), followed by a Michael addition with diethyl malonate.
-
Route B: Direct Knoevenagel condensation of isovaleraldehyde with diethyl malonate.
-
Route C: Condensation of isovaleraldehyde with malonamide (B141969) nitrile.
Route A: Knoevenagel-Michael Addition Pathway
This is a well-established and frequently utilized method for synthesizing this compound.[1][2] The process involves a two-step condensation followed by hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Knoevenagel Condensation To a reaction vessel, isovaleraldehyde, cyclohexane (B81311), ethyl cyanoacetate, and di-n-propylamine are added. The mixture is heated to reflux to remove water.
Step 2: Michael Addition After cooling the reaction mixture, diethyl malonate and di-n-propylamine are added. The mixture is heated for 3-5 hours at 50-55°C.[3]
Step 3: Hydrolysis and Decarboxylation An aqueous solution of hydrochloric or hydrobromic acid is added to the reaction mixture, which is then refluxed at 100-125°C for 6-100 hours, depending on the acid used.[2][3] The final product is extracted with a suitable solvent like toluene.[3]
Logical Relationship Diagram
Caption: Knoevenagel-Michael Addition Pathway.
Route B: Direct Knoevenagel Condensation with Diethyl Malonate
This route is a variation of Route A that aims to simplify the process by directly condensing isovaleraldehyde with diethyl malonate.
Experimental Protocol
Step 1: Knoevenagel Condensation Isovaleraldehyde and diethyl malonate are reacted in cyclohexane with hexahydropyridine acetate (B1210297) as a catalyst. The mixture is heated to reflux for approximately 3 hours.[4]
Step 2: Decarboxylation The product from the first step is heated in a solution of sodium chloride, DMSO, and water at 185°C for 3 hours.[4]
Step 3: Michael Addition and Decarboxylation The resulting intermediate is then reacted with diethyl malonate in an alcohol solvent with a base, followed by hydrolysis under acidic conditions to yield this compound.[4]
Logical Relationship Diagram
Caption: Direct Knoevenagel Condensation Pathway.
Route C: Condensation with Malonamide Nitrile
This alternative pathway is promoted for its high yields and more environmentally friendly profile, operating under milder conditions.[1]
Experimental Protocol
Step 1: Condensation Isovaleraldehyde and malonamide nitrile are reacted in a solvent under the influence of a phase transfer catalyst in a base-catalyzed condensation.[5]
Step 2: Hydrolysis The resulting condensation product undergoes hydrolysis in acidic conditions (e.g., hydrochloric acid with a pH of 1-2) at a reflux temperature of 120-140°C for 30-40 hours.[5] The crude this compound precipitates upon cooling and can be further purified by recrystallization from water.[5]
Logical Relationship Diagram
Caption: Malonamide Nitrile Condensation Pathway.
Quantitative Data Comparison
| Parameter | Route A: Knoevenagel-Michael Addition | Route B: Direct Knoevenagel Condensation | Route C: Condensation with Malonamide Nitrile |
| Overall Yield | 71-76%[2][3] | Data not explicitly stated | >80% (total recovery)[5] |
| Purity (GC) | 93.6-93.9%[2][3] | Data not explicitly stated | 99% (liquid content after recrystallization)[5] |
| Reaction Time | 9-105 hours (Hydrolysis is the longest step)[2][3] | ~6 hours (excluding hydrolysis)[4] | <10 hours for condensation, 30-40 hours for hydrolysis[5] |
| Key Reagents | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate | Isovaleraldehyde, Diethyl Malonate | Isovaleraldehyde, Malonamide Nitrile |
| Catalyst | Di-n-propylamine | Hexahydropyridine acetate | Phase transfer catalyst, Base |
| Solvents | Cyclohexane, Toluene | Cyclohexane, DMSO, Alcohol | Alcohols[5] |
| Temperature | Reflux (Knoevenagel), 50-55°C (Michael), 100-125°C (Hydrolysis)[2][3] | Reflux (Knoevenagel), 185°C (Decarboxylation)[4] | Normal temperature (Condensation), 120-140°C (Hydrolysis)[5] |
Comparison of Synthetic Routes
Route A is a classic and well-documented method that provides good yields and purity. However, it involves multiple steps and can have long reaction times, particularly for the hydrolysis stage. The use of multiple reagents and solvents may also add to the cost and environmental impact.
Route B attempts to simplify the initial condensation step. A key advantage highlighted for a similar process is the use of readily available and inexpensive raw materials and overcoming the large steric hindrance found in the intermediate of the cyanoacetate route, potentially shortening the reaction time and increasing the conversion rate.[4]
Route C is presented as a highly efficient and environmentally friendly alternative. It boasts a high total recovery and operates under milder conditions for the initial condensation step.[1][5] The avoidance of high-temperature reflux for the condensation improves the safety profile of the reaction.[5] The high purity achieved after recrystallization is also a significant advantage.
Conclusion
The choice of synthetic route for this compound depends on the specific priorities of the researcher or manufacturer.
-
Route A is a reliable and well-understood method suitable for achieving good yields.
-
Route B offers a potentially more streamlined approach by using diethyl malonate directly in the initial condensation.
-
Route C appears to be the most promising for industrial-scale production due to its high reported recovery, milder initial reaction conditions, and potentially lower environmental footprint.
Further research and process optimization for each route may lead to even greater efficiencies and reduced environmental impact. The data presented in this guide serves as a valuable starting point for making an informed decision on the most appropriate synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2007127309A2 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 3. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
A Comparative Guide to 3-Isobutylglutaric Acid and its Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glutaric acid and its 3-substituted derivatives are pivotal C5 platform chemicals and versatile intermediates in the synthesis of polymers, agrochemicals, and notably, pharmaceuticals.[1][2][3] Among these, 3-isobutylglutaric acid (3-IBGA) has garnered significant attention as a crucial precursor in the industrial production of Pregabalin, a widely used medication for treating neuropathic pain and epilepsy.[4][5] This guide provides an objective comparison of synthetic routes to 3-IBGA and other 3-substituted glutaric acid derivatives, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting optimal synthetic strategies.
Comparative Performance in Synthesis
The synthesis of 3-substituted glutaric acids can be broadly categorized into chemical and enzymatic methods. Chemical routes often involve classical organic reactions like Knoevenagel condensation followed by Michael addition, while enzymatic methods, particularly desymmetrization, offer high stereoselectivity, which is crucial for producing chiral drug intermediates.[4][6][7]
The choice of a synthetic route depends on factors such as desired stereochemistry, scale, cost, and environmental impact. Chemoenzymatic routes, which combine chemical synthesis with biocatalytic steps, are increasingly favored for producing enantiomerically pure compounds.[8][9]
Data Summary: Chemical vs. Enzymatic Synthesis
The following table summarizes quantitative data from various synthetic and resolution methods for this compound and other representative 3-substituted derivatives.
| Target Compound | Synthetic Method | Starting Materials | Catalyst / Enzyme | Yield | Purity / Enantiomeric Excess (e.e.) | Reference |
| This compound | Chemical Synthesis (One-Pot) | Isovaleraldehyde (B47997), Diethyl Malonate | Di-n-propylamine, HCl | 76.1% | 93.6% (GC Purity) | [10] |
| This compound | Chemical Synthesis (One-Pot) | Isovaleraldehyde, Diethyl Malonate | Di-n-propylamine, HBr | 71% | 93.6% (GC Purity) | [10] |
| (R)-3-Isobutylglutaric Acid Monoamide | Enzymatic Desymmetrization | 3-Isobutyl Glutarimide (B196013) (IBI) | Imidase (from B. phytofirmans) | High Conversion | 94.9% e.e. | [11] |
| (R)-3-Isobutylglutaric Acid Monoamide | Enzymatic Desymmetrization | 3-Isobutyl Glutaric Acid Diamide (IBD) | Amidase (from Comamonas sp.) | High Conversion | >99.0% e.e. | [12] |
| (R)-3-(4-chlorophenyl) Glutaric Acid Monoamide | Enzymatic Desymmetrization | 3-(4-chlorophenyl) Glutarimide (CGI) | Imidase (from A. faecalis) | High Conversion | 98.1% e.e. | [11] |
| (S)-Pregabalin Precursor | Enzymatic Kinetic Resolution | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Immobilized Talaromyces thermophilus Lipase (TTL) mutant | 49.7% | >95% e.e. | [13] |
Visualizing Synthetic Pathways
Diagrams created using Graphviz illustrate the workflows for both the classical chemical synthesis of 3-IBGA and a modern enzymatic approach for creating chiral derivatives.
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic desymmetrization of a prochiral glutaric acid derivative.
Caption: Role of 3-IBGA as a key intermediate in the synthesis of Pregabalin.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments cited in the literature.
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from a one-pot synthesis method involving Knoevenagel condensation, Michael addition, and subsequent hydrolysis/decarboxylation.[10]
Materials:
-
Isovaleraldehyde
-
Ethyl cyanoacetate
-
Diethyl malonate
-
Di-n-propylamine
-
Hydrochloric acid (35%) or Hydrobromic acid (47%)
-
Standard laboratory glassware for reflux
Procedure:
-
Condensation: In a suitable reaction vessel, charge isovaleraldehyde and ethyl cyanoacetate.
-
Michael Addition: Cool the reaction mass to 30-35°C. Add diethyl malonate followed by di-n-propylamine. Heat the reaction mass to 50-55°C and maintain for 3-5 hours.
-
Hydrolysis and Decarboxylation: Cool the mixture to 25-30°C. Add an aqueous solution of hydrochloric acid (e.g., 19.79 L of 35% HCl in 3.95 L of water for a 12.67 mole scale reaction).
-
Heat the reaction mass to reflux at 100-125°C for 50-100 hours (Note: using 47% HBr can reduce reflux time to 6-10 hours).[10]
-
Work-up: Cool the reaction mass to 25-30°C and perform an extraction with toluene.
-
Isolation: Distill the toluene from the organic layer under reduced pressure to obtain the crude this compound product.
-
Analysis: Determine yield and assess purity using Gas Chromatography (GC).
Protocol 2: Enzymatic Desymmetrization of 3-Isobutyl Glutarimide (IBI)
This protocol describes the stereoselective hydrolysis of a prochiral imide to a chiral monoamide, a key step in producing enantiopure drug precursors.[6][11]
Materials:
-
3-Isobutyl Glutarimide (IBI) substrate
-
Imidase enzyme (e.g., recombinant BpIH from Burkholderia phytofirmans)[11]
-
Tris-HCl buffer (pH 9.0)
-
Standard laboratory equipment for biotransformation (e.g., shaker, centrifuge)
-
Ethyl acetate (B1210297) for extraction
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the IBI substrate in Tris-HCl buffer (pH 9.0, optimal for BpIH and AfIH imidases).[11]
-
Enzyme Addition: Add the purified imidase enzyme to the reaction mixture. The reaction is typically conducted at a controlled temperature (e.g., below 40°C, as the enzymes are stable at this temperature).[11]
-
Incubation: Incubate the mixture with shaking for a predetermined period to allow for enzymatic conversion.
-
Reaction Quenching & Extraction: Stop the reaction and extract the product, (R)-3-isobutyl glutaric acid monoamide (IBM), using ethyl acetate.
-
Analysis: Dry the organic phase over sodium sulfate. Analyze the sample using chiral HPLC to determine the conversion rate and the enantiomeric excess (e.e.) of the product.
Conclusion
Both chemical and enzymatic routes offer viable pathways to this compound and its derivatives.
-
Chemical Synthesis: Traditional methods, such as the Knoevenagel-Michael reaction sequence, are robust and suitable for large-scale production, yielding the achiral 3-IBGA backbone efficiently.[4][7][10] However, they require harsh conditions (strong acids, high temperatures) and subsequent, often inefficient, steps for chiral resolution if an enantiopure product is needed.
-
Enzymatic Synthesis: Biocatalytic methods, especially the desymmetrization of prochiral substrates like glutarimides and diamides, provide a powerful and "green" alternative.[12] These methods operate under mild conditions and can generate chiral monoamide intermediates with excellent enantiomeric excess (>99% e.e. in some cases), directly yielding the desired stereoisomer and potentially achieving a theoretical yield of 100%.[6][12]
For drug development professionals, the choice is clear: when chirality is paramount, as in the synthesis of Pregabalin, enzymatic and chemoenzymatic strategies are superior. They reduce waste by avoiding the resolution of racemic mixtures and streamline the path to the final active pharmaceutical ingredient. As enzyme engineering continues to advance, the efficiency and substrate scope of these biocatalytic methods are expected to expand further, solidifying their role in modern pharmaceutical synthesis.[14]
References
- 1. Glutaric acid Dealer and Distributor | Glutaric acid Supplier | Glutaric acid Stockist | Glutaric acid Importers [multichemindia.com]
- 2. Glutaric ACID Market Forecast to 2030 | MarketsandMarkets [marketsandmarkets.com]
- 3. 21 Glutaric Acid Manufacturers in 2025 | Metoree [us.metoree.com]
- 4. nbinno.com [nbinno.com]
- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases – ScienceOpen [scienceopen.com]
- 9. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 11. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Synthesis of 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-isobutylglutaric acid, a key intermediate in the production of pharmaceuticals like pregabalin, is a critical process optimized for yield, purity, and environmental impact.[1][2] This guide provides a comparative analysis of various catalytic systems employed in its synthesis, supported by experimental data from patents and research literature.
Catalyst Performance Comparison
The synthesis of this compound predominantly proceeds via multi-step pathways involving condensation, addition, and hydrolysis reactions.[1][2] The choice of catalyst is crucial at each step to ensure high yields and purity. Below is a summary of different catalytic approaches and their reported efficiencies.
| Catalyst/Reagent System | Starting Materials | Key Reaction Steps | Reaction Conditions | Yield | Purity | Source |
| Di-n-propylamine / Hydrochloric Acid | Isovaleraldehyde (B47997), Diethyl malonate | Michael Addition, Hydrolysis, Decarboxylation | Addition: 50-55°C, 3-5 hours; Hydrolysis: 100-125°C, 50-100 hours | 76.14% | 93.64% (GC) | [3] |
| Di-n-propylamine / Hydrobromic Acid | Isovaleraldehyde, Diethyl malonate | Michael Addition, Hydrolysis, Decarboxylation | Addition: 50-55°C, 3-5 hours; Hydrolysis: 100-125°C, 6-10 hours | 71% | 93.59% (GC) | [3] |
| Hexahydropyridine Acetate / Acid | Isovaleraldehyde, Diethyl malonate | Knoevenagel Condensation, Decarboxylation, Michael Addition, Hydrolysis | Condensation: Reflux, 3 hours; Decarboxylation: 185°C, 3 hours | 89% (overall) | Not specified | [4][5] |
| Base Catalyst / Acid | Isovaleraldehyde, Malonamide nitrile | Condensation, Hydrolysis, Anhydridization, Amidation | Condensation: -10°C to 40°C, 5-9 hours | >80% (overall for monoamide) | Not specified | [6] |
| Enzymatic (Imidase BpIH Mutant) | 3-Isobutyl glutarimide (B196013) (IBI) | Asymmetric Hydrolysis | 40°C, pH 8.0 | 88.87% conversion to (R)-IBM | >99.9% ee | [7] |
Note: The yields reported are often for the overall multi-step process and can be influenced by purification methods. Direct comparison should be made with caution as reaction conditions and scales may vary. Enzymatic methods typically act on derivatives of this compound to produce chiral intermediates.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures described in the literature.
1. Synthesis using Di-n-propylamine and Acid Hydrolysis [3]
-
Step 1: Michael Addition: Isovaleraldehyde and ethyl cyanoacetate (B8463686) are condensed. The resulting product is then reacted with diethyl malonate (12.67 mole) in the presence of di-n-propylamine (106.91 g). The reaction mixture is heated to 50-55°C for 3-5 hours.
-
Step 2: Hydrolysis and Decarboxylation: After cooling the reaction mass to 25-30°C, an aqueous solution of a strong acid (e.g., 35% hydrochloric acid or 47% hydrobromic acid) is added. The mixture is refluxed at 100-125°C. The duration of reflux varies depending on the acid used (50-100 hours for HCl, 6-10 hours for HBr).
-
Step 3: Extraction: The reaction mass is cooled to 25-30°C and extracted with toluene (B28343). The toluene is subsequently distilled off to obtain this compound.
2. Synthesis using Hexahydropyridine Acetate [4][5]
-
Step 1: Knoevenagel Condensation: Diethyl malonate (0.1 mol), isovaleraldehyde (0.1 mol), cyclohexane (B81311) (300 mL), glacial acetic acid (30 mL), and hexahydropyridine (1 mL) are combined. The mixture is heated to reflux for 3 hours with a water separator.
-
Step 2: Decarboxylation: The product from Step 1 is mixed with NaCl (0.194 mol), DMSO (200 mL), and water (5 mL). The mixture is heated to 185°C under a nitrogen atmosphere and stirred for 3 hours.
-
Step 3: Michael Addition and Hydrolysis: The decarboxylated product is then reacted with diethyl malonate in an alcoholic solvent with an alkali. The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.
3. Enzymatic Hydrolysis of 3-Isobutyl Glutarimide [7]
-
Bioconversion: The reaction is conducted with 35 g/L of 3-isobutyl glutarimide (IBI) and 75 g/L of wet cells of the engineered E. coli expressing the imidase mutant.
-
Reaction Conditions: The reaction is maintained in a 50 mmol/L Tris-HCl buffer at a temperature of 40°C and a pH of 8.0. The pH is kept constant using 1 mol/L NaOH.
-
Analysis: Samples are taken at defined intervals, centrifuged, and the supernatant is analyzed by HPLC to determine the conversion to (R)-3-isobutylglutarate monoamide (R-IBM).
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]
- 3. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 7. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Isobutylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3-isobutylglutaric acid. In the absence of direct cross-validation studies for this specific analyte, this document synthesizes validation data from structurally analogous compounds, such as 3-hydroxyglutaric acid and other organic acids, to offer a comprehensive comparison of commonly employed analytical techniques. The objective is to equip researchers with the necessary information to select and develop robust analytical methods tailored to their specific research needs.
Introduction to Analytical Techniques
The quantification of this compound in various matrices, particularly in biological samples, can be approached using several analytical techniques. The most common and robust methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample preparation complexity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This method provides excellent chromatographic separation and mass-to-charge ratio information, enabling high specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of a wide range of analytes in complex matrices. It offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS. Derivatization can sometimes be employed to enhance ionization and chromatographic retention.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely accessible technique for the analysis of compounds that possess a chromophore. While generally less sensitive and selective than mass spectrometry-based methods, it can be a cost-effective option for the analysis of less complex samples or when high concentrations of the analyte are expected.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance characteristics of GC-MS, LC-MS/MS, and HPLC methods based on data from structurally similar organic acids. This information can serve as a benchmark for the expected performance of these methods for this compound analysis.
Table 1: Comparison of GC-MS and LC-MS/MS Performance for Analytes Analogous to this compound
| Parameter | GC-MS (for 3-hydroxyglutaric acid) | LC-MS/MS (for glutaric acid) |
| Linearity Range | 2.5 - 400 µM[1] | 0.025 - 20 µM[2] |
| Lower Limit of Quantification (LLOQ) | 2.5 µM[1] | 0.025 µM[2] |
| Precision (CV%) | < 15%[3] | < 10.4%[4] |
| Accuracy (% Recovery) | 83 - 86%[5] | Not explicitly stated |
| Sample Throughput | Lower, due to longer run times and derivatization | Higher, with faster run times |
| Selectivity | High, especially with MS/MS | Very High, due to MRM transitions |
| Derivatization | Required (e.g., silylation)[6][7] | Often not required, but can be used[8][9] |
Table 2: HPLC-UV Performance for General Organic Acid Analysis
| Parameter | HPLC-UV |
| Linearity Range | 0.05 - 1000 mg/L (analyte dependent)[10] |
| Detection Wavelength | 210 nm[11][12] |
| Sample Throughput | Moderate to High |
| Selectivity | Lower, susceptible to interference from co-eluting compounds[12] |
| Derivatization | Not required |
| Advantages | Cost-effective, widely available[12] |
| Disadvantages | Lower sensitivity and selectivity compared to MS methods |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS and LC-MS/MS analysis of organic acids, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted for this compound)
This protocol is based on methods for analyzing similar organic acids in biological samples.[6][13][14]
-
Sample Preparation (Urine)
-
To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization
-
To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
-
-
GC-MS Analysis
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Adapted for this compound)
This protocol is based on established methods for the analysis of glutaric acid and other organic acids in biological fluids.[2][5][9]
-
Sample Preparation (Plasma or Urine)
-
To 100 µL of the sample, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is typically used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Methodology Visualization
The following diagrams illustrate the general workflows for analytical method cross-validation and a decision-making process for selecting an appropriate analytical method.
Analytical Method Cross-Validation Workflow
Decision Tree for Analytical Method Selection
References
- 1. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 2. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scioninstruments.com [scioninstruments.com]
- 11. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 12. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Production of 3-Isobutylglutaric Acid: An Economic and Methodological Analysis
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Isobutylglutaric acid, a crucial precursor in the synthesis of pharmaceuticals like Pregabalin, can be produced through various methods, each with its own economic and procedural advantages and disadvantages.[1] This guide provides an objective comparison of the primary chemical and chemo-enzymatic routes for its synthesis, supported by available experimental data.
Comparative Analysis of Production Methods
The production of this compound is dominated by chemical synthesis, with emerging chemo-enzymatic methods offering promising, greener alternatives. The choice of method is often a trade-off between raw material cost, reaction efficiency, and environmental impact.
| Parameter | Chemical Synthesis Method 1 | Chemical Synthesis Method 2 | Chemo-enzymatic Method |
| Starting Materials | Isovaleraldehyde (B47997), Diethyl Malonate[2][3] | Isovaleraldehyde, Ethyl Cyanoacetate, Diethyl Malonate[1][4] | 3-Isobutyl glutarimide (B196013) (produced from this compound)[5][6] |
| Key Reaction Steps | Knoevenagel condensation, Michael addition, Hydrolysis, Decarboxylation[2] | Knoevenagel condensation, Michael addition, Hydrolysis[1][4] | Enzymatic Hydrolysis[5][6] |
| Reported Yield | ~76-80%[3][7] | 85%[4] | Up to 100% theoretical yield for the enzymatic step[6] |
| Reported Purity | ~94%[3] | Not explicitly stated in reviewed sources | High enantiomeric purity (ee > 99%)[6] |
| Economic Considerations | Utilizes cheap and readily available raw materials.[2] Reaction times can be long, potentially increasing operational costs.[3] | Involves multiple steps which can increase production costs. Use of toxic and volatile organic solvents can add to costs and environmental compliance.[7] | Can be more cost-effective and higher-yielding than classical resolution routes.[8] The cost of enzymes and downstream processing are key factors. |
| Environmental Impact | Can involve the use of organic solvents like cyclohexane (B81311) and toluene (B28343).[2][3] | Use of solvents like n-hexane and toluene is reported.[4][7] | Generally considered a greener alternative, often eliminating the need for organic solvents.[8] |
Experimental Protocols
Chemical Synthesis Method 1: From Isovaleraldehyde and Diethyl Malonate
This method involves a multi-step synthesis beginning with a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation.
Step 1: Knoevenagel Condensation
-
Diethyl malonate (0.1 mol), isovaleraldehyde (0.1 mol), cyclohexane (300 mL), glacial acetic acid (30 mL), and hexahydropyridine (1 mL) are added to a reaction flask equipped with a water separator.[2]
-
The mixture is heated to reflux for 3 hours.[2]
-
After cooling, the reaction solution is washed with a saturated NaCl solution. The organic layer is separated and concentrated under reduced pressure.[2]
Step 2: Decarboxylation and Michael Addition
-
The product from Step 1 is combined with NaCl (0.194 mol), DMSO (200 mL), and water (5 mL) and heated to 185°C for 3 hours under a nitrogen atmosphere.[2]
-
This is followed by a Michael addition with diethyl malonate in an alcohol solvent with a base.[2]
Step 3: Hydrolysis
-
The product from the previous step is hydrolyzed under acidic conditions to yield this compound.[2] An example of hydrolysis involves refluxing with an aqueous solution of hydrochloric acid for 50-100 hours.[3]
Chemo-enzymatic Method: Enzymatic Hydrolysis of 3-Isobutyl Glutarimide
This method focuses on the enzymatic resolution of a precursor to produce an enantiomerically pure intermediate.
Enzyme Activity Assay:
-
The reaction is conducted in a 5 mL system containing 50 mmol L−1 Tris–HCl (pH 8.0), 10 mmol L−1 3-isobutyl glutarimide (IBI), and a specific amount of the enzyme solution.[6]
-
The mixture is incubated at 40°C for a defined period (e.g., 30 minutes).[6]
-
The reaction is stopped, and the enzyme is deactivated for analysis by high-performance liquid chromatography (HPLC).[6]
Bioconversion Experiment:
-
A larger scale reaction mixture consists of 35 g L−1 IBI, 50 mmol L−1 Tris–HCl, and 75 g L−1 wet cells in a 200 mL volume.[6]
-
The temperature is maintained at 40°C, and the pH is adjusted to 8.0.[6]
-
Samples are taken at intervals for HPLC analysis to monitor the conversion.[6]
Visualizing the Synthesis Pathways
To better understand the workflow of these production methods, the following diagrams illustrate the key stages.
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: Workflow for the chemo-enzymatic production of a key chiral intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. US20070259917A1 - Processes for the synthesis of this compound - Google Patents [patents.google.com]
- 4. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]
- 5. rsc.org [rsc.org]
- 6. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Synthesis of 3-Isobutylglutaric Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of chemical and enzymatic synthesis pathways for 3-Isobutylglutaric Acid, a key intermediate in pharmaceutical production.
The synthesis of this compound is a critical step in the manufacturing of various active pharmaceutical ingredients (APIs), most notably Pregabalin.[1] Traditionally, this has been achieved through classical chemical methods. However, with the growing demand for greener and more efficient manufacturing processes, enzymatic and chemoenzymatic routes have emerged as compelling alternatives. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols to aid researchers in selecting the optimal synthesis strategy.
At a Glance: Performance Comparison
| Parameter | Chemical Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | 60-80% | >80% (estimated) |
| Purity/Selectivity | Variable, may require extensive purification | High enantiomeric excess (>99%) for chiral intermediates |
| Reaction Conditions | Harsh (high temperatures, strong acids/bases) | Mild (near-ambient temperature and neutral pH) |
| Reaction Time | Can be lengthy (up to 100 hours for hydrolysis) | Generally shorter enzymatic steps, but includes multiple stages |
| Environmental Impact | Use of hazardous solvents and reagents, significant waste generation | Reduced solvent use, biodegradable catalysts, lower energy consumption |
| Catalyst | Mineral acids, organic bases | Enzymes (e.g., imidase, lipase) |
| Catalyst Reusability | Typically not reusable | Can be immobilized and reused |
Visualizing the Synthesis Pathways
The following diagrams illustrate the fundamental differences in the workflow between a common chemical synthesis route and a chemoenzymatic approach for producing this compound.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data extracted from various experimental protocols for both chemical and chemoenzymatic synthesis routes.
| Parameter | Chemical Synthesis (Example Protocol) | Chemoenzymatic Synthesis (Example Protocol) |
| Starting Materials | Isovaleraldehyde, Diethyl Malonate, Di-n-propylamine, Hydrochloric Acid, Toluene | This compound, Urea (B33335), Imidase (e.g., from Burkholderia phytofirmans), Hydrochloric Acid |
| Key Reaction Steps | Knoevenagel condensation, Michael addition, Hydrolysis | Cyclization, Enzymatic desymmetrization, Hydrolysis |
| Reaction Temperature | 50-55°C (addition), 100-125°C (hydrolysis) | 110°C (cyclization), 40°C (enzymatic), Reflux (hydrolysis) |
| Reaction Time | 3-5 hours (addition), 50-100 hours (hydrolysis) | 3 hours (cyclization), ~24 hours (enzymatic), 2.5 hours (hydrolysis, estimated) |
| Reported Yield | ~76% | >88% conversion to monoamide, final yield dependent on hydrolysis |
| Product Purity | 93.64% (GC purity) | >99.9% enantiomeric excess for the monoamide intermediate |
| Key Solvents | Cyclohexane, Toluene | Toluene, Water |
Experimental Protocols
Chemical Synthesis: Knoevenagel-Michael Route
This protocol is adapted from a common method for the synthesis of this compound.[2][3]
-
Knoevenagel Condensation & Michael Addition:
-
To a solution of isovaleraldehyde and ethyl cyanoacetate (B8463686) in a suitable non-polar solvent (e.g., cyclohexane), add a basic catalyst such as di-n-propylamine.
-
Heat the mixture to facilitate the condensation reaction.
-
After the initial reaction, cool the mixture and add diethyl malonate.
-
Heat the reaction mass to 50-55°C for 3-5 hours to allow for the Michael addition to proceed.
-
-
Hydrolysis:
-
Cool the reaction mixture and add a strong acid, such as an aqueous solution of hydrochloric acid.
-
Reflux the mixture at 100-125°C for an extended period (50-100 hours) to ensure complete hydrolysis of the ester and nitrile groups.
-
-
Workup and Isolation:
-
After cooling, extract the aqueous layer with an organic solvent like toluene.
-
Distill off the solvent to obtain crude this compound.
-
Further purification can be achieved by recrystallization.
-
Chemoenzymatic Synthesis: Enzymatic Desymmetrization Route
This protocol combines a chemical step for the synthesis of the prochiral imide followed by an enzymatic hydrolysis step.
-
Synthesis of 3-Isobutylglutarimide:
-
In a reaction flask, combine this compound and urea in an organic solvent such as toluene.
-
Heat the mixture to reflux (approximately 110°C) and maintain for about 3 hours.
-
Cool the reaction mixture, which will result in the crystallization of 3-isobutylglutarimide.
-
Filter and dry the solid product.
-
-
Enzymatic Hydrolysis to (R)-3-Isobutylglutarate Monoamide:
-
Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.0).
-
Suspend the 3-isobutylglutarimide in the buffer.
-
Add the imidase enzyme (e.g., from Burkholderia phytofirmans).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation for a period sufficient for high conversion (can be monitored by HPLC). A conversion rate of over 88% can be achieved.[4]
-
-
Hydrolysis to this compound:
-
To the aqueous solution containing (R)-3-Isobutylglutarate monoamide, add a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux for approximately 2.5 hours to hydrolyze the amide to the carboxylic acid.[5]
-
Cool the solution to induce crystallization of this compound.
-
Isolate the product by filtration and dry.
-
Discussion and Conclusion
The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the manufacturing process.
Chemical synthesis offers a well-established and potentially lower-cost route in terms of raw materials. However, it often involves harsh reaction conditions, the use of hazardous and volatile organic solvents, and can lead to significant waste streams. The long reaction times, particularly for the hydrolysis step, can also be a drawback for industrial-scale production.
Chemoenzymatic synthesis , on the other hand, presents a more environmentally friendly and sustainable alternative. The use of enzymes allows for reactions to be carried out under mild conditions, which reduces energy consumption and the formation of byproducts.[6] The high stereoselectivity of enzymes is a major advantage, leading to products with high optical purity, which is often a critical requirement in pharmaceutical synthesis. While the initial cost of enzymes may be higher, their potential for reuse through immobilization can offset this expense. A life cycle assessment of the synthesis of Pregabalin, for which this compound is a precursor, has shown that transitioning from a purely chemical to an enzyme-based synthesis significantly reduces the use of organic solvents and the overall carbon footprint.[5]
For researchers and drug development professionals, the chemoenzymatic route offers a compelling path towards greener, more efficient, and highly selective synthesis of this compound and its derivatives. The high enantiomeric purity of the intermediates produced enzymatically can simplify downstream purification processes and lead to a higher quality final API. As enzyme technology continues to advance, the economic viability and scalability of biocatalytic processes are expected to further improve, making them an increasingly attractive option for pharmaceutical manufacturing.
References
- 1. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal of 3-Isobutylglutaric Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Isobutylglutaric acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, emphasizing safety protocols and adherence to environmental regulations. Due to its potential health hazards, this compound requires careful management as a chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. The compound is known to cause serious eye damage and is suspected of damaging fertility or the unborn child.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[3]
Always work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The recommended and most compliant method for disposing of this compound is through a licensed professional waste disposal service.[3] Attempting to neutralize and dispose of this chemical via standard laboratory drains is not recommended due to its health hazards and the potential for regulatory non-compliance.
-
Waste Identification and Classification:
-
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as such if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5][6]
-
Given the health warnings, it is prudent to manage it as a hazardous waste.
-
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, compatible, and properly sealed waste container.[2]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Eye Damage," "Reproductive Hazard").[1]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central accumulation area that is cool, dry, and well-ventilated.[7]
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3]
-
Provide them with the complete chemical name and any available safety data sheet (SDS) information.
-
What to Avoid:
-
DO NOT dispose of this compound down the drain.[3]
-
DO NOT dispose of this compound in the regular trash.[8]
-
DO NOT attempt to neutralize the acid for drain disposal without explicit approval and a specific protocol from your EHS department. While some simple carboxylic acids can be neutralized and drain-disposed in small quantities, the health hazards of this compound make this a risky practice.[9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 75143-89-4 | [1] |
| Molecular Formula | C9H16O4 | [1] |
| Hazard Statements | H318: Causes serious eye damage.H361: Suspected of damaging fertility or the unborn child. | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [3] |
Experimental Protocols Cited
This document does not cite specific experimental protocols but rather synthesizes safety and disposal information from Safety Data Sheets and general laboratory waste management guidelines.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. actenviro.com [actenviro.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 8. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus [ehs.cornell.edu]
- 9. laballey.com [laballey.com]
- 10. ars.usda.gov [ars.usda.gov]
Safeguarding Your Research: A Guide to Handling 3-Isobutylglutaric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Isobutylglutaric acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
When working with this compound, a compound often used in biochemical research and pharmaceutical synthesis, understanding its potential hazards is the first step toward safe handling.[1] This substance is known to cause serious eye damage and is suspected of damaging fertility or the unborn child.[2] Adherence to proper safety protocols is therefore critical.
Hazard Identification and Personal Protective Equipment (PPE)
Below is a summary of the key hazard information for this compound, along with the recommended personal protective equipment to mitigate risks.
| Hazard Statement | GHS Pictograms | Recommended Personal Protective Equipment (PPE) |
| H318: Causes serious eye damage.[2] | GHS05 | Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required. A face shield should be worn if there is a splashing hazard.[3] |
| H361: Suspected of damaging fertility or the unborn child.[2] | GHS08 | Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[3] A lab coat or chemical-resistant apron should be worn to protect the body. Protective footwear is also recommended.[4] Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, a NIOSH-approved P95 or P100 particulate respirator or an organic vapor respirator may be necessary.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this chemical will minimize exposure and ensure a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Handling Workflow for this compound
Experimental Protocols:
-
Preparation:
-
Before handling, all personnel must be equipped with the appropriate PPE as detailed in the table above.
-
Review the Safety Data Sheet (SDS) for this compound to be familiar with all potential hazards and emergency procedures.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][3]
-
-
Handling:
-
When weighing or transferring the solid material, do so carefully to minimize the generation of dust.
-
If working with a solution, avoid splashing.
-
Keep containers of this compound securely sealed when not in use.[5]
-
-
Cleanup:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Clean up any spills immediately, wearing appropriate PPE. For minor spills of the solid, sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[5]
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats), and spill cleanup materials, should be collected in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of it down the drain or in regular trash. The exact disposal method should be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Dispose of the original container as unused product.[3]
By following these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. CAS 75143-89-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
